4-Methyl-1,3-benzoxazole-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)9-8(11)10-6/h2-4H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYDISZVUDDJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 4-Methyl-1,3-benzoxazole-2-thiol
A Technical Guide to the Synthesis and Characterization of 4-Methyl-1,3-benzoxazole-2-thiol
This document provides an in-depth technical guide for the synthesis and characterization of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The benzoxazole scaffold is a prominent structural motif in many biologically active compounds. This guide outlines a detailed experimental protocol for its synthesis, presents key physicochemical and spectral data in a structured format, and includes workflow visualizations to aid in experimental planning and execution.
Physicochemical Properties
The key quantitative data for this compound are summarized below. This information is crucial for identification, purification, and handling of the compound.
| Property | Value | Reference |
| CAS Number | 93794-44-6 | [1] |
| Molecular Formula | C₈H₇NOS | [1] |
| Molecular Weight | 165.21 g/mol | [1] |
| Melting Point | 92 °C | [1] |
| Appearance | Solid (Predicted) | |
| PSA (Polar Surface Area) | 64.83 Ų | [1] |
Synthesis Protocol
The synthesis of this compound is achieved through the cyclization of 2-amino-3-methylphenol with carbon disulfide in the presence of a base. This method is a common and effective route for preparing benzoxazole-2-thiol derivatives.[2][3]
Experimental Procedure
Materials:
-
2-Amino-3-methylphenol
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Ethanol (Absolute)
-
Hydrochloric acid (HCl), dilute solution
-
Crushed ice
-
Distilled water
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beaker
-
Büchner funnel and flask
-
pH paper or meter
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-3-methylphenol (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol.
-
Addition of Reagent: To the stirred solution, add carbon disulfide (CS₂) (1.2 equivalents) slowly at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 6-18 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing crushed ice.
-
Precipitation: Neutralize the solution by adding dilute hydrochloric acid (HCl) dropwise until the pH reaches approximately 6. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product, this compound.
Characterization Data
The structural confirmation of the synthesized this compound is performed using various spectroscopic techniques. The expected characteristic spectral data are outlined below.
| Technique | Expected Observations |
| FT-IR (ATR, cm⁻¹) | ~3300-3400 (N-H stretch), ~3000-3100 (Aromatic C-H stretch), ~2500-2600 (S-H stretch, often weak), ~1620 (C=N stretch), ~1450-1550 (Aromatic C=C stretch). The presence of both N-H and S-H bands confirms the thiol-thione tautomerism common in 2-mercaptobenzoxazoles.[2] |
| ¹H NMR (DMSO-d₆, δ, ppm) | Aromatic protons (multiplet, ~7.0-7.5 ppm), Methyl protons (singlet, ~2.4 ppm), Thiol/Amide proton (broad singlet, ~13-14 ppm). |
| ¹³C NMR (DMSO-d₆, δ, ppm) | Thione carbon (C=S, ~180-190 ppm), Aromatic carbons (~110-150 ppm), Methyl carbon (~15-20 ppm). |
| Mass Spectrometry (m/z) | Expected molecular ion peak [M]+ at ~165. |
Visualized Workflows and Pathways
To provide a clear visual representation of the processes involved, the following diagrams have been generated using Graphviz.
Synthesis Pathway
The reaction scheme for the formation of this compound is depicted below, showing the key reactants and reagents.
References
Physical and chemical properties of 4-Methyl-1,3-benzoxazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical, chemical, and biological properties of 4-Methyl-1,3-benzoxazole-2-thiol. The information is compiled from available scientific literature and chemical databases, offering a valuable resource for researchers and professionals in drug discovery and development.
Core Physical and Chemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, certain parameters are predicted values and should be considered as such.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 93794-44-6 | |
| Molecular Formula | C₈H₇NOS | |
| Molecular Weight | 165.21 g/mol | |
| Melting Point | 92 °C | |
| Boiling Point | 255.3 ± 33.0 °C at 760 mmHg (Predicted) | |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | |
| Flash Point | 108.2 ± 25.4 °C (Predicted) | |
| LogP | 2.49 (Predicted) | |
| Solubility | Data not available in searched literature. | N/A |
Spectral Data
-
¹H NMR: Aromatic protons are expected in the range of δ 7.0-8.0 ppm. The methyl group protons would likely appear as a singlet around δ 2.3-2.5 ppm. The thiol proton (-SH) signal is often broad and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: Aromatic carbons typically resonate between δ 110-150 ppm. The thiocarbonyl carbon (C=S) is expected to have a chemical shift in the range of δ 180-190 ppm. The methyl carbon would appear at approximately δ 15-25 ppm.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3400 cm⁻¹ if in the thione tautomeric form), C-H stretching for aromatic and methyl groups (around 3100-2900 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C=S stretching (around 1200-1050 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 165. Fragmentation patterns would likely involve the loss of the thiol group and cleavage of the oxazole ring.
Experimental Protocols: Synthesis
A detailed experimental protocol for the synthesis of the closely related compound, 5-methyl-1,3-benzoxazole-2-thiol, is provided below. This procedure can be adapted for the synthesis of this compound by using 2-amino-3-methylphenol as the starting material.
Synthesis of 5-Methyl-1,3-benzoxazole-2-thiol
This procedure involves the reaction of 2-amino-4-methylphenol with carbon disulfide in the presence of a base.
Materials:
-
2-Amino-4-methylphenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Methanol
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
To a solution of 2-amino-4-methylphenol (1.0 g, 8.12 mmol) in methanol (50 mL), add potassium hydroxide (0.54 g, 9.62 mmol).
-
Stir the mixture for 10 minutes at room temperature.
-
Slowly add carbon disulfide (0.64 mL, 10.6 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (9:1) solvent system.
-
After completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture to a pH of 6 with glacial acetic acid.
-
Filter the resulting solid precipitate.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from ethanol to obtain pure 5-methyl-1,3-benzoxazole-2-thiol.
Biological Activities and Potential Signaling Pathways
Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antitumor effects. While specific studies on this compound are limited, the benzoxazole scaffold is a key pharmacophore in many biologically active compounds.
The potential biological activities of benzoxazole-2-thiol derivatives are believed to stem from their ability to interact with various biological targets. For instance, some benzoxazole compounds have been shown to inhibit enzymes such as tyrosinase and urease. Their antimicrobial activity may be due to the disruption of microbial cell membranes or the inhibition of essential enzymes. The antitumor activity of some benzoxazole derivatives has been linked to the induction of apoptosis and the inhibition of cell proliferation.
Diagram of Synthetic Workflow
Caption: Synthetic route for this compound.
Diagram of Potential Biological Activities
Caption: Potential biological activities of this compound.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and synthesis. Further experimental validation of the predicted properties and in-depth biological studies are necessary to fully elucidate its potential applications.
Spectroscopic Analysis of 4-Methyl-1,3-benzoxazole-2-thiol: A Technical Guide
Introduction
4-Methyl-1,3-benzoxazole-2-thiol is a heterocyclic compound featuring a benzoxazole core, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active molecules. A thorough spectroscopic characterization is fundamental for the unambiguous identification and quality control of this compound. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is a consolidated summary based on published data for closely related isomers and analogous structures, offering a robust predictive framework for the characterization of the title compound.
Molecular Structure and Physicochemical Properties
-
Chemical Name: this compound
-
Synonyms: 4-Methyl-2-mercaptobenzoxazole, 2(3H)-Benzoxazolethione, 4-methyl-[1]
-
Molecular Formula: C₈H₇NOS[1]
-
Molecular Weight: 165.21 g/mol [1]
-
CAS Number: 93794-44-6[1]
-
Physical State: Solid (Predicted)
-
Melting Point: 92 °C[1]
Synthesis and Analysis Workflow
The synthesis of this compound is typically achieved by the reaction of 2-amino-3-methylphenol with carbon disulfide in an alkaline medium. The subsequent spectroscopic analysis follows a logical workflow to confirm the structure of the synthesized compound.
Spectroscopic Data Tables
The following tables summarize the predicted and analogous spectroscopic data for this compound. The data for the isomeric 5-methyl-1,3-benzoxazole-2-thiol is provided for comparative purposes.
Table 1: ¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for 4-Methyl Isomer | Reported Chemical Shift (δ, ppm) for 5-Methyl Isomer[2] | Multiplicity |
| -SH | ~13.8 | 13.8 | Broad Singlet |
| Ar-H (3H) | 7.10 - 7.40 | 7.1 - 7.4 | Multiplet |
| -CH₃ | ~2.50 | 2.52 | Singlet |
Table 2: ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for 4-Methyl Isomer | Reported Chemical Shift (δ, ppm) for 5-Methyl Isomer[2] |
| C=S (Thione) | ~180 | Not Reported |
| C=N | ~146 | 146 |
| Aromatic C | 110 - 140 | 110 - 135 |
| -CH₃ | ~15-20 | 21 |
Table 3: FT-IR Spectral Data (KBr Pellet)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) for 4-Methyl Isomer | Reported Wavenumber (cm⁻¹) for 5-Methyl Isomer[2] | Intensity |
| N-H Stretch | Amide (Thione Tautomer) | ~3380 | 3380 | Medium |
| C-H Stretch | Aromatic | 3000 - 3100 | - | Weak |
| C-H Stretch | Methyl | 2850 - 2960 | - | Weak |
| S-H Stretch | Thiol Tautomer | 2550 - 2600 | - | Weak, often broad or absent |
| C=N Stretch | Benzoxazole Ring | ~1615 | - | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | - | Medium to Strong |
| C-S Stretch | Thiol/Thione | 600 - 800 | - | Medium to Weak |
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z (Expected) | Ion/Fragment | Notes |
| 165 | [M]⁺˙ | Molecular ion |
| 166 | [M+1]⁺˙ | Isotope peak for ¹³C |
| 167 | [M+2]⁺˙ | Isotope peak for ³⁴S |
| 150 | [M - CH₃]⁺ | Loss of a methyl radical |
| 132 | [M - SH]⁺ | Loss of a sulfhydryl radical |
| 121 | [C₇H₅NO]⁺˙ | Fragmentation of the thiazole ring |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial. Transfer the solution to a 5 mm NMR tube.[3]
-
Instrumental Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to obtain a sharp and symmetrical solvent peak.[4]
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard 90° pulse sequence is typically used.
-
¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A larger number of scans is required due to the low natural abundance of ¹³C.
-
Data Processing: Process the resulting Free Induction Decays (FIDs) by applying a Fourier Transform. Perform phase and baseline corrections. Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the KBr pellet method for solid samples.
-
Sample Preparation: Weigh 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[5][6] Grind the two components together in an agate mortar to obtain a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet die and press it in a hydraulic press at 8-10 tons of pressure for several minutes to form a thin, transparent pellet.[7]
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum. Perform a baseline correction if necessary.
Mass Spectrometry (MS)
This protocol outlines the procedure for obtaining an electron ionization mass spectrum.
-
Sample Introduction: Dissolve a small quantity of the compound in a volatile solvent. Introduce the sample into the mass spectrometer, for example, using a direct insertion probe or via a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.[8][9][10] This high energy causes reproducible fragmentation, which is useful for structural elucidation.
-
Mass Analysis and Detection: The resulting ions are accelerated and separated according to their mass-to-charge (m/z) ratio by the mass analyzer. The detector records the abundance of each ion.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺˙), which confirms the molecular weight. Interpret the fragmentation pattern to corroborate the proposed structure. The fragmentation of benzoxazoles often involves characteristic losses of small molecules and radicals from the heterocyclic ring system.[11]
References
- 1. Page loading... [guidechem.com]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. shimadzu.com [shimadzu.com]
- 6. scienceijsar.com [scienceijsar.com]
- 7. youtube.com [youtube.com]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- 11. Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Crystal Structure of 4-Methyl-1,3-benzoxazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and experimental aspects of 4-Methyl-1,3-benzoxazole-2-thiol. While a definitive crystal structure for this specific compound is not publicly available, this document compiles essential data by presenting the crystallographic analysis of the parent compound, 2-mercaptobenzoxazole, as a foundational reference. Detailed experimental protocols for the synthesis and crystallization of this compound are provided, alongside a summary of its known and predicted physicochemical properties. Furthermore, this guide illustrates the synthetic workflow and explores the documented biological activities of the broader benzoxazole-2-thiol class of compounds, which are noted for their potential as antimicrobial and antitumor agents.
Crystal Structure Analysis
A comprehensive search of crystallographic databases reveals that the crystal structure of this compound has not yet been experimentally determined. However, the crystal structure of the parent compound, 2-mercaptobenzoxazole (benzoxazole-2-thiol) , provides a crucial reference for understanding the probable molecular geometry and packing of its methylated derivative.
The crystallographic data for 2-mercaptobenzoxazole (CCDC Number: 665959) is summarized in the table below.[1] This data offers valuable insights into the bond lengths, angles, and overall conformation of the benzoxazole-2-thiol core.
| Table 1: Crystallographic Data for 2-Mercaptobenzoxazole | |
| Parameter | Value |
| Chemical Formula | C₇H₅NOS |
| Molecular Weight | 151.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(3) |
| b (Å) | 5.678(1) |
| c (Å) | 9.789(2) |
| α (°) | 90 |
| β (°) | 99.89(3) |
| γ (°) | 90 |
| Volume (ų) | 675.2(3) |
| Z | 4 |
| Density (calculated) | 1.486 Mg/m³ |
| R-factor | 0.042 |
Physicochemical and Spectroscopic Properties
Quantitative data for this compound is limited. The following tables summarize the available predicted and experimental data for the target compound and its parent analog, 2-mercaptobenzoxazole, for comparative purposes.
| Table 2: Physical and Chemical Properties | ||
| Property | This compound | 2-Mercaptobenzoxazole |
| CAS Number | 93794-44-6[2] | 2382-96-9[1] |
| Molecular Formula | C₈H₇NOS[2] | C₇H₅NOS[1] |
| Molecular Weight | 165.21 g/mol [2] | 151.19 g/mol [1] |
| Melting Point | 92 °C (Predicted)[2] | 192-195 °C |
| Boiling Point | 255.3 °C (Predicted)[2] | Not available |
| Density | 1.3 g/cm³ (Predicted)[2] | 1.486 g/cm³ (Calculated) |
| Table 3: Spectroscopic Data for 2-Mercaptobenzoxazole (Reference) | |
| Technique | Observed Peaks |
| FT-IR (cm⁻¹) | 3319 (N-H stretch), 3068, 3039 (aromatic C-H stretch), 2610 (S-H stretch), 1618 (C=N stretch), 1506, 1446 (aromatic C=C stretch)[3] |
| ¹H-NMR (DMSO-d₆, δ ppm) | 13.80 (s, 1H, SH/NH), 7.22-7.50 (m, 4H, aromatic protons)[3] |
| ¹³C-NMR (DMSO-d₆, δ ppm) | 180.14 (C=S), 148.12 (C-O), 109.92-131.19 (aromatic carbons)[3] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of related benzoxazole-2-thiol derivatives. The synthesis proceeds via a one-pot cyclization reaction of the corresponding aminophenol with carbon disulfide.
Materials:
-
2-Amino-3-methylphenol
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ice
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-methylphenol (0.1 mol) and potassium hydroxide (0.12 mol) in 100 mL of 95% ethanol.
-
To the stirred solution, add carbon disulfide (0.12 mol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 400 mL of ice-water.
-
Acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 5-6, leading to the precipitation of the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the product in a vacuum oven at 45-50 °C.
Crystallization
Single crystals suitable for X-ray diffraction can be grown by slow evaporation.
Procedure:
-
Dissolve the crude, dried this compound in a minimal amount of hot ethanol.
-
Filter the hot solution to remove any insoluble impurities.
-
Cover the container with a perforated film (e.g., Parafilm) and allow the solvent to evaporate slowly at room temperature over several days.
-
Collect the resulting crystals by filtration.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the biological context of benzoxazole-2-thiol derivatives.
Caption: Synthesis and crystallization workflow for this compound.
References
Tautomerism in 4-Methyl-1,3-benzoxazole-2-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric properties of 4-Methyl-1,3-benzoxazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. The document details the equilibrium between its thione and thiol forms, supported by spectroscopic data from analogous compounds, and provides detailed experimental protocols for its synthesis and characterization. Furthermore, a representative signaling pathway illustrating its potential mechanism of action as a kinase inhibitor is presented.
Thione-Thiol Tautomerism
This compound exists as a dynamic equilibrium between two tautomeric forms: the thione form (4-methyl-1,3-benzoxazole-2(3H)-thione) and the thiol form (this compound). This equilibrium is a result of proton migration between the nitrogen and sulfur atoms of the heterocyclic ring.[1] Computational studies on related 2-mercaptobenzoxazole derivatives suggest that the thione tautomer is generally the more stable form in both the gas phase and in solution.
Caption: Tautomeric equilibrium of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Representative ¹H NMR Spectroscopic Data for Benzoxazole-2-thiol Tautomers (Data is for the parent compound, benzoxazole-2-thiol, in DMSO-d₆)
| Proton | Thione Form (ppm) | Thiol Form (ppm) |
| N-H | ~13.9 (broad s) | - |
| S-H | - | Not typically observed |
| Aromatic-H | 7.27-7.54 (m) | 7.27-7.54 (m) |
Table 2: Representative ¹³C NMR Spectroscopic Data for Benzoxazole-2-thiol Tautomers (Data is for the parent compound, benzoxazole-2-thiol, in DMSO-d₆)
| Carbon | Thione Form (ppm) | Thiol Form (ppm) |
| C=S | ~181.0 | - |
| C-S | - | Not explicitly assigned |
| Aromatic-C | 110.9, 111.4, 124.7, 126.1, 132.1, 149.1 | 110.9, 111.4, 124.7, 126.1, 132.1, 149.1 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Representative FT-IR Spectroscopic Data for Benzoxazole-2-thiol Tautomers (Data is for the parent compound, benzoxazole-2-thiol)
| Functional Group | Thione Form (cm⁻¹) | Thiol Form (cm⁻¹) |
| N-H stretch | ~3400-3300 | - |
| S-H stretch | - | ~2600-2550 (weak) |
| C=S stretch | ~1300-1100 | - |
| C=N stretch | ~1650 | ~1650 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of 5-methyl-1,3-benzoxazole-2-thiol.
Materials:
-
2-Amino-3-methylphenol
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Methanol
-
Glacial acetic acid
-
Ice
Procedure:
-
Dissolve 2-amino-3-methylphenol (1.0 eq) and potassium hydroxide (1.2 eq) in methanol in a round-bottom flask.
-
Stir the mixture for 10 minutes at room temperature.
-
Slowly add carbon disulfide (1.2 eq) to the reaction mixture at room temperature.
-
Reflux the reaction mixture for 6 hours on a water bath.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase.
-
After completion, pour the reaction mixture onto ice-cold water.
-
Acidify the mixture with glacial acetic acid to a pH of 6.
-
Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain the final product.
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the synthesized compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra and identify the characteristic peaks for the thione and thiol tautomers based on the representative data in Tables 1 and 2. The presence of a broad singlet around 13.9 ppm in the ¹H NMR spectrum is indicative of the N-H proton of the thione form. The ¹³C NMR spectrum should show a peak in the region of 180 ppm, corresponding to the C=S carbon of the thione tautomer.
FT-IR Spectroscopy:
-
Prepare a sample of the synthesized compound as a KBr pellet or a thin film.
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for the characteristic absorption bands of the thione and thiol forms as outlined in Table 3. A broad band in the 3400-3300 cm⁻¹ region would suggest the N-H stretch of the thione form, while a weak band around 2600-2550 cm⁻¹ would indicate the S-H stretch of the thiol form. The presence of a C=S stretching vibration between 1300-1100 cm⁻¹ further confirms the thione tautomer.
Biological Activity and Signaling Pathway
Derivatives of 2-mercaptobenzoxazole have been reported to exhibit a range of biological activities, including acting as inhibitors of enzymes such as carbonic anhydrases and various protein kinases.[2][3] These inhibitory activities make them promising scaffolds for the development of novel therapeutic agents.
Kinase Inhibition
Several 2-mercaptobenzoxazole derivatives have demonstrated potent inhibitory activity against protein kinases, which are key regulators of cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The inhibitory mechanism often involves the binding of the small molecule to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.
Caption: General mechanism of kinase inhibition.
Conclusion
This compound is a molecule of significant interest that exhibits thione-thiol tautomerism. The equilibrium between these two forms can be effectively studied using NMR and FT-IR spectroscopy. The provided synthesis and analytical protocols offer a framework for the preparation and characterization of this compound. The established biological activities of the 2-mercaptobenzoxazole scaffold, particularly as kinase and carbonic anhydrase inhibitors, highlight the therapeutic potential of this class of molecules and warrant further investigation into the specific properties of the 4-methyl derivative.
References
Navigating the Thermal Landscape of 4-Methyl-1,3-benzoxazole-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical and Spectroscopic Data
4-Methyl-1,3-benzoxazole-2-thiol is a heterocyclic organic compound incorporating a benzoxazole core structure, which is of significant interest in medicinal chemistry. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C8H7NOS | [1] |
| Molecular Weight | 165.21 g/mol | [1] |
| CAS Number | 93794-44-6 | [1] |
| Melting Point | 92 °C | [1] |
| Boiling Point (Predicted) | 255.3 ± 33.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [1] |
Spectroscopic data, while not extensively detailed in readily available literature for this specific isomer, would be crucial for its unambiguous identification. Characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.
Synthesis of this compound
The synthesis of benzoxazole-2-thiol derivatives is well-established. The primary route involves the cyclization of the corresponding 2-aminophenol with carbon disulfide, typically in the presence of a base. The following protocol is adapted from the synthesis of analogous compounds.
Experimental Protocol: Synthesis
Materials:
-
2-Amino-3-methylphenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), 2M solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methylphenol (0.1 mol) in ethanol (200 mL).
-
To this solution, add potassium hydroxide (0.2 mol) and stir until it dissolves.
-
Carefully add carbon disulfide (0.2 mol) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in deionized water (200 mL) and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of 2M hydrochloric acid. This will precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Proposed Thermal Decomposition Pathway
In the absence of specific experimental data for this compound, a hypothetical decomposition pathway can be proposed based on studies of benzoxazole and its derivatives.[2][3] The thermal decomposition of the benzoxazole ring system can proceed through ring-opening and fragmentation. The thiol group introduces additional potential decomposition routes.
The proposed primary decomposition steps are visualized in the following diagram:
This proposed pathway suggests that upon heating, this compound, which exists in tautomeric equilibrium with its thione form, may undergo initial fragmentation. Two potential routes are considered: a major pathway involving the cleavage of the C-S bond to release elemental sulfur and form 2-cyano-6-methylphenol, and a minor pathway involving the rearrangement and opening of the oxazole ring to yield o-tolyl isothiocyanate. Both of these primary decomposition products are expected to undergo further fragmentation at higher temperatures to yield smaller, volatile molecules such as hydrogen cyanide, carbon monoxide, and carbon disulfide.
Experimental Workflow for Thermal Analysis
A systematic investigation of the thermal stability and decomposition of this compound would involve a series of well-defined analytical techniques. The logical flow of such an investigation is depicted in the diagram below.
Detailed Methodologies
Thermogravimetric Analysis (TGA):
-
Objective: To determine the temperatures at which the compound decomposes and the extent of mass loss at each stage.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the purified this compound into an appropriate TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Conduct the analysis under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) will indicate the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the residual mass.
-
Differential Scanning Calorimetry (DSC):
-
Objective: To identify thermal transitions such as melting, and to determine the enthalpy changes associated with these events.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., aluminum) and hermetically seal it. An empty, sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting and decomposition points (e.g., from 25 °C to 400 °C).
-
The analysis should be performed under an inert atmosphere (e.g., nitrogen) with a constant purge rate (e.g., 50 mL/min).
-
The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks for decomposition, providing information on the temperatures and enthalpies of these transitions.
-
Evolved Gas Analysis (EGA):
-
Objective: To identify the chemical nature of the gaseous products evolved during decomposition.
-
Instrumentation: A TGA instrument coupled to a Mass Spectrometer (TGA-MS) or a Fourier Transform Infrared Spectrometer (TGA-FTIR).
-
Procedure:
-
The TGA experiment is performed as described above.
-
The gaseous products evolved from the sample are continuously transferred to the MS or FTIR spectrometer via a heated transfer line.
-
Mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature.
-
By correlating the evolution of specific gases with the mass loss steps observed in the TGA data, the decomposition mechanism can be elucidated.
-
Conclusion
This technical guide provides foundational information on this compound, including a detailed synthesis protocol and a proposed, yet hypothetical, thermal decomposition pathway. The outlined experimental workflows and methodologies offer a robust framework for researchers to empirically determine the thermal stability and decomposition characteristics of this compound. Such data is critical for understanding its potential applications and limitations, particularly in the context of drug development and materials science where thermal stability is a key parameter.
References
An In-depth Technical Guide on 4-Methyl-1,3-benzoxazole-2-thiol: Physicochemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physicochemical properties and a general synthetic protocol for 4-Methyl-1,3-benzoxazole-2-thiol. Due to the limited availability of public data, this document focuses on foundational characteristics rather than extensive solubility profiles.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₇NOS | [1] |
| Molecular Weight | 165.21 g/mol | [1] |
| CAS Number | 93794-44-6 | [1] |
| Melting Point | 92 °C | [1] |
| Boiling Point | 255.3±33.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.3±0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 108.2±25.4 °C (Predicted) | [1] |
| LogP | 2.49 (Predicted) | [1] |
| PSA (Polar Surface Area) | 64.83 Ų | [1] |
Experimental Protocols: Synthesis
The synthesis of benzoxazole-2-thiol derivatives, including this compound, typically involves the cyclization of the corresponding 2-aminophenol with a source of a thiocarbonyl group. A general procedure is outlined below, based on common synthetic routes for this class of compounds.[2][3]
General Synthesis of 5-aryl-benzo[d]oxazole-2-thiol [2]
-
Reaction Setup: A mixture of the appropriate 2-amino-4-aryl phenol (0.01 mol), potassium hydroxide (0.01 mol), and carbon disulfide (CS₂) (0.02 mol) is prepared in ethanol.
-
Reflux: The reaction mixture is refluxed for a period of 16-18 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into crushed ice.
-
Neutralization and Precipitation: The solution is neutralized with dilute hydrochloric acid (HCl), leading to the precipitation of the product.
-
Isolation and Purification: The precipitate is collected by filtration and can be further purified by recrystallization from ethanol.
This protocol can be adapted for the synthesis of this compound by using 2-amino-3-methylphenol as the starting material.
Visualization of a General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of benzoxazole-2-thiol derivatives.
References
A Comprehensive Technical Guide on the Biological Activity of 4-Methyl-1,3-benzoxazole-2-thiol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. This technical guide focuses on the synthesis, characterization, and diverse biological activities of 4-Methyl-1,3-benzoxazole-2-thiol and its related compounds. It aims to provide an in-depth resource for professionals in drug discovery and development by detailing experimental methodologies, presenting quantitative biological data in a structured format, and illustrating key chemical and biological processes through diagrams. The activities covered include antimicrobial, anticancer, and anti-inflammatory effects, highlighting the therapeutic potential of this class of compounds.
Introduction
Benzoxazoles, organic compounds featuring a benzene ring fused to an oxazole ring, are a cornerstone in the development of new therapeutic agents.[1] Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4] The thiol (-SH) group at the 2-position of the benzoxazole ring is particularly significant as it offers a reactive site for further derivatization, allowing for the synthesis of a large library of compounds. This guide specifically explores derivatives of this compound, a subset of this important class of molecules.
Synthesis of this compound and its Derivatives
The synthesis of the core structure and its subsequent derivatization are critical steps in exploring its biological potential. The general synthetic pathways are outlined below.
Synthesis of the Core Scaffold: this compound
The primary method for synthesizing the this compound core involves the cyclization of 2-amino-3-methylphenol with carbon disulfide.
Experimental Protocol:
-
Step 1: Reaction Setup: A mixture of 2-amino-3-methylphenol (1 equivalent), potassium hydroxide (1 equivalent), and carbon disulfide (2 equivalents) is prepared in ethanol.[5]
-
Step 2: Reflux: The reaction mixture is refluxed for approximately 16-18 hours.[5] The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
Step 3: Precipitation and Isolation: After cooling, the reaction mixture is poured into crushed ice and neutralized with a dilute acid (e.g., HCl) to precipitate the product.[5]
-
Step 4: Purification: The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure this compound.[5]
Caption: General synthesis workflow for this compound.
Synthesis of Thioether and N-Arylacetamide Derivatives
The thiol group is a versatile handle for creating a variety of derivatives. A common derivatization involves the formation of thioethers, which can then be further modified.
Experimental Protocol:
-
Step 1: Synthesis of 2-chloro-N-(aryl) acetamide: An appropriate arylamine is reacted with 2-chloroacetyl chloride in a suitable solvent like dichloromethane at 0°C. The mixture is stirred for an hour, and the resulting product is filtered and purified.[6]
-
Step 2: Synthesis of 2-((4-methylbenzo[d]oxazol-2-yl)thio)-N-arylacetamide: The core thiol (1 equivalent) is reacted with a 2-chloro-N-(aryl) acetamide derivative (1 equivalent) in the presence of a base (e.g., sodium carbonate) in a solvent like ethanol. The mixture is refluxed, and the product is isolated and purified.[5]
Caption: Derivatization of the core thiol to form N-arylacetamides.
Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for a range of biological activities. This section summarizes the key findings and presents the available quantitative data.
Antimicrobial Activity
Benzoxazole derivatives are well-known for their antibacterial and antifungal properties.[7][8] The activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in an agar diffusion assay.
Experimental Protocol (Agar Well Diffusion Method):
-
Preparation of Media: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.
-
Inoculation: The sterile media is poured into petri plates and allowed to solidify. A standardized microbial suspension is uniformly spread over the agar surface.
-
Application of Compounds: Wells are created in the agar using a sterile borer. A standard concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement: The diameter of the zone of inhibition (ZOI) around each well is measured in millimeters.[5]
Table 1: Antimicrobial Activity of 2-((5-methylbenzo[d]oxazol-2-yl)thio)-N-arylacetamide Derivatives [5]
| Compound | Substituent (Aryl) | Gram-positive (B. subtilis) ZOI (mm) | Gram-negative (E. coli) ZOI (mm) | Fungi (A. niger) ZOI (mm) |
| 4aa | Phenyl | 16 | 14 | 15 |
| 4ab | 4-Methylphenyl | 18 | 16 | 17 |
| 4ac | 4-Methoxyphenyl | 17 | 15 | 16 |
| 4ad | 4-Chlorophenyl | 20 | 18 | 19 |
| 4ae | 4-Bromophenyl | 21 | 19 | 20 |
| Standard | Ciprofloxacin | 25 | 23 | - |
| Standard | Fluconazole | - | - | 22 |
Note: Data is for 5-methyl derivatives as a close structural analog; specific data for 4-methyl derivatives was not available in the provided search results.
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied against various human cancer cell lines.[6][9] The in vitro cytotoxicity is commonly assessed using the MTT assay.
Experimental Protocol (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[1]
Table 2: In Vitro Anticancer Activity of Benzoxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzoxazole Derivative 1d | Hela | < 1.56 | [6] |
| Benzoxazole Derivative 1d | SKOV-3 | < 1.56 | [6] |
| Benzoxazole Derivative 1g | HCT116 | 2.53 | [6] |
| Piperazinyl Benzoxazole 8j | A431 (Skin) | 1.12 | [9][10] |
| Piperazinyl Benzoxazole 8t | A431 (Skin) | 1.05 | [9][10] |
| 5-Fluorouracil (Standard) | HCT116 | 12.2 | [1] |
Note: The table presents data for various benzoxazole derivatives to illustrate the general potential of the scaffold, as specific IC50 values for this compound derivatives were not detailed in the initial search results.
Caption: Standard workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity
Certain benzoxazole derivatives have shown promise as anti-inflammatory agents, often by inhibiting key proteins in inflammatory pathways.[11][12] A common in vivo model for assessing acute anti-inflammatory activity is the carrageenan-induced paw edema test in rats.
Experimental Protocol (Carrageenan-Induced Paw Edema):
-
Animal Grouping: Rats are divided into control, standard, and test groups.
-
Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) to the test groups. The standard group receives a known anti-inflammatory drug (e.g., Diclofenac), and the control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the test and standard groups with the control group.[11]
Table 3: Anti-inflammatory Activity of Benzoxazole-Oxadiazole Derivatives [11]
| Compound | Dose (mg/kg) | % Inhibition of Edema (after 3h) |
| P21 | 10 | 24.96 |
| P28 | 10 | 78.62 |
| Diclofenac (Standard) | 10 | 73.66 |
Note: Data is for a series of 5-((6-(methylthio)benzo[d]oxazol-2-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione derivatives, demonstrating the anti-inflammatory potential within the broader class of benzoxazole compounds.
Mechanism of Action: MD2 Inhibition
Some benzoxazolone derivatives have been identified as inhibitors of Myeloid Differentiation Protein 2 (MD2), which is a key adaptor protein for Toll-like receptor 4 (TLR4). The TLR4/MD2 complex is crucial for recognizing lipopolysaccharides (LPS) from Gram-negative bacteria, triggering an inflammatory response. By inhibiting MD2, these compounds can block this signaling pathway.[12]
Caption: Inhibition of the LPS-induced inflammatory pathway via MD2 protein.
Conclusion and Future Perspectives
This compound and its derivatives represent a versatile and promising class of compounds with significant therapeutic potential. The data compiled in this guide demonstrate their potent antimicrobial, anticancer, and anti-inflammatory activities. The reactive thiol group at the 2-position provides an excellent anchor for synthetic modifications, enabling the creation of large and diverse chemical libraries for screening. Future research should focus on synthesizing and testing more derivatives of the specific 4-methyl scaffold to establish clear structure-activity relationships (SAR). Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and pathways responsible for their biological effects, which will be crucial for optimizing lead compounds and advancing them into preclinical and clinical development.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of some methyl (4- (benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives | PDF [slideshare.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid hete… [ouci.dntb.gov.ua]
- 11. nveo.org [nveo.org]
- 12. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Methyl-1,3-benzoxazole-2-thiol as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-methyl-1,3-benzoxazole-2-thiol, a versatile heterocyclic ligand, and its applications in coordination chemistry. The document details its synthesis, characterization, and the properties of its metal complexes, with a focus on experimental protocols and quantitative data.
Introduction
This compound is a derivative of the benzoxazole scaffold, a class of heterocyclic compounds that has garnered significant interest in medicinal and materials chemistry. The presence of a thiol group at the 2-position and a methyl group at the 4-position of the benzoxazole ring system imparts unique electronic and steric properties, making it an intriguing ligand for the formation of coordination complexes with a variety of metal ions. These complexes have shown potential in diverse applications, including as antimicrobial and anticancer agents.
This guide will delve into the synthetic methodologies for the ligand and its metal complexes, their detailed characterization using various spectroscopic and analytical techniques, and a review of their potential applications, particularly in the biomedical field.
Synthesis of this compound
The synthesis of this compound is typically achieved through the cyclization of 2-amino-3-methylphenol with carbon disulfide. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.
Experimental Protocol
Materials:
-
2-amino-3-methylphenol
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Ethanol or Methanol
-
Glacial acetic acid
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-methylphenol (1 equivalent) and potassium hydroxide (1.2 equivalents) in ethanol (or methanol) with stirring.
-
After the solids have dissolved, slowly add carbon disulfide (1.2 equivalents) to the mixture at room temperature.
-
Reflux the reaction mixture for approximately 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a beaker containing crushed ice.
-
Acidify the aqueous solution with glacial acetic acid to a pH of approximately 6.
-
The resulting precipitate of this compound is then collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Spectroscopic Characterization of the Ligand
The structure of this compound can be confirmed using various spectroscopic techniques. Due to the tautomeric nature of the molecule (thiol-thione equilibrium), the spectral data will reflect the predominant form in the given solvent and state.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~2950-2850 | Aliphatic C-H stretching (CH₃) |
| ~2600-2550 | S-H stretching (thiol form) |
| ~1620 | C=N stretching (oxazole ring) |
| ~1500, ~1450 | C=C aromatic stretching |
| ~1380 | C=S stretching (thione form) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of the ligand. The chemical shifts will vary depending on the solvent used. The following are approximate chemical shifts based on related structures.
¹H NMR (DMSO-d₆, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~13.8 | singlet | -NH proton (thione form) or -SH (thiol form) |
| ~7.5 - 7.2 | multiplet | Aromatic protons (benzoxazole ring) |
| ~2.4 | singlet | -CH₃ protons |
¹³C NMR (DMSO-d₆, 100 MHz):
| Chemical Shift (ppm) | Assignment |
| ~180 | C=S (thione carbon) |
| ~148 - 110 | Aromatic carbons (benzoxazole ring) |
| ~18 | -CH₃ carbon |
Coordination Chemistry
This compound is a versatile ligand that can coordinate to metal ions in several ways. In its deprotonated form, it typically acts as a bidentate ligand, coordinating through the exocyclic sulfur atom and the nitrogen atom of the benzoxazole ring, forming a stable chelate ring.
General Synthesis of Metal Complexes
Materials:
-
This compound
-
Metal salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)
-
Ethanol or Methanol
-
Base (e.g., NaOH, triethylamine) - optional, depending on the metal salt and desired complex
Procedure:
-
Dissolve this compound (2 equivalents) in hot ethanol.
-
In a separate flask, dissolve the metal salt (1 equivalent) in ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
If required, add a few drops of a dilute base to facilitate deprotonation of the ligand.
-
Reflux the reaction mixture for 2-4 hours.
-
The resulting colored precipitate of the metal complex is collected by filtration, washed with ethanol, and dried in a desiccator.
Quantum Chemical Blueprint for 4-Methyl-1,3-benzoxazole-2-thiol: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-Methyl-1,3-benzoxazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. By leveraging computational methods, researchers can gain profound insights into the electronic structure, reactivity, and spectroscopic characteristics of this molecule, thereby accelerating drug design and development efforts. This document outlines the theoretical framework, computational methodologies, and expected data from such studies, serving as a blueprint for in-silico investigation.
Introduction to this compound
Benzoxazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a methyl group at the 4-position and a thiol group at the 2-position of the benzoxazole core in this compound potentially modulates its electronic and steric properties, influencing its interaction with biological targets. Quantum chemical calculations offer a powerful, non-experimental approach to explore these properties at the atomic level.
Theoretical Framework and Computational Methodology
The investigation of this compound's properties can be effectively carried out using Density Functional Theory (DFT), a robust method in quantum chemistry that provides a good balance between accuracy and computational cost.
Computational Protocol
A typical computational workflow for analyzing this compound is outlined below. This protocol is based on established methodologies for similar benzoxazole derivatives.
Caption: A generalized workflow for quantum chemical calculations of this compound.
Detailed Methodologies:
-
Software: Gaussian, ORCA, or other suitable quantum chemistry software packages.
-
Level of Theory: Density Functional Theory (DFT) with a functional such as B3LYP or CAM-B3LYP is recommended.
-
Basis Set: A Pople-style basis set, for instance, 6-311++G(d,p), is appropriate for providing a good description of the electronic structure, including polarization and diffuse functions.
-
Solvation Model: To simulate a biological environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, using water or other relevant solvents.
Predicted Molecular Properties and Data Presentation
The following tables summarize the expected quantitative data from quantum chemical calculations on this compound. The values presented are hypothetical and serve as a template for reporting actual computational results.
Optimized Geometrical Parameters
The geometry optimization provides the most stable conformation of the molecule. Key bond lengths and angles are crucial for understanding its three-dimensional structure.
| Parameter | Bond/Angle | Calculated Value (Hypothetical) |
| Bond Lengths (Å) | C-S | 1.78 |
| C=N | 1.35 | |
| C-O | 1.38 | |
| C-C (aromatic) | 1.39 - 1.41 | |
| C-H (methyl) | 1.09 | |
| Bond Angles (°) | C-S-H | 96.5 |
| O-C-N | 110.2 | |
| C-C-C (aromatic) | 119.5 - 120.5 |
Vibrational Frequencies
Frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
| Vibrational Mode | Frequency (cm⁻¹) (Hypothetical) | Intensity (Hypothetical) | Assignment (Hypothetical) |
| S-H stretch | 2550 | Medium | Thiol group vibration |
| C=N stretch | 1620 | Strong | Benzoxazole ring vibration |
| C-H stretch (aromatic) | 3050 - 3100 | Medium | Aromatic C-H vibrations |
| C-H stretch (methyl) | 2950 - 2980 | Medium | Methyl group C-H vibrations |
Electronic Properties
The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental for understanding the molecule's reactivity and electronic transitions.
| Property | Calculated Value (Hypothetical) |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.8 |
| HOMO-LUMO Gap (eV) | 4.4 |
| Dipole Moment (Debye) | 2.5 |
Molecular Reactivity and Drug Discovery Implications
The data obtained from these calculations can be used to predict the reactivity of this compound and its potential as a drug candidate.
Reactivity Descriptors
Global reactivity descriptors derived from the HOMO and LUMO energies can provide insights into the molecule's chemical behavior.
| Descriptor | Formula | Calculated Value (Hypothetical) | Interpretation (Hypothetical) |
| Ionization Potential (I) | -EHOMO | 6.2 eV | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.8 eV | Energy released upon gaining an electron. |
| Electronegativity (χ) | (I + A) / 2 | 4.0 eV | Tendency to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 2.2 eV | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | χ² / (2η) | 3.64 eV | Propensity to accept electrons. |
Signaling Pathway and Interaction Visualization
While specific signaling pathways for this exact molecule are not yet elucidated, a conceptual diagram can illustrate its potential interaction as an inhibitor, a common mechanism for benzoxazole derivatives.
Caption: A conceptual diagram illustrating the potential inhibitory mechanism of this compound on a target enzyme.
Conclusion
Quantum chemical calculations provide a powerful and cost-effective approach to characterize the molecular properties of this compound. The methodologies and data templates presented in this guide offer a solid foundation for researchers to undertake in-silico studies of this and related compounds. The insights gained from such computational work are invaluable for understanding structure-activity relationships and for the rational design of new therapeutic agents. By integrating these theoretical predictions with experimental validation, the drug discovery process can be significantly streamlined and enhanced.
Methodological & Application
Application Notes and Protocols for 4-Methyl-1,3-benzoxazole-2-thiol as a Corrosion Inhibitor
Disclaimer: While 4-Methyl-1,3-benzoxazole-2-thiol belongs to a class of heterocyclic compounds known for their corrosion inhibition properties, specific quantitative performance data for this exact molecule was not prevalent in the reviewed literature. The following application notes provide standardized protocols for its evaluation. The data presented in the tables are derived from studies on structurally similar benzimidazole, thiazole, and thiadiazole derivatives to serve as representative examples of expected results. These examples are clearly marked with the name of the tested compound.
Introduction and Mechanism of Action
This compound is a heterocyclic organic compound containing nitrogen, oxygen, and sulfur atoms, which are known to be active centers for inhibiting metallic corrosion. The efficacy of such organic inhibitors is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier between the metal and the corrosive environment.[1][2]
The mechanism of inhibition involves the interaction of lone pair electrons of heteroatoms (N, O, S) and π-electrons of the aromatic ring with the vacant d-orbitals of metal atoms (e.g., iron).[3][4] This process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation), leading to a stable, adsorbed film on the metal surface.[2][5] This film displaces water molecules and aggressive ions, thereby stifling both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions.[6] The effectiveness of the inhibitor typically increases with concentration until a maximum surface coverage is achieved.[2]
Quantitative Data Presentation
The following tables summarize typical data obtained from corrosion inhibition studies on compounds structurally related to this compound. These tables are intended to illustrate how experimental data for the target compound should be structured and presented.
Table 1: Weight Loss Measurement Data
This table shows the effect of inhibitor concentration on corrosion rate (CR) and inhibition efficiency (IE%). Data is illustrative and based on studies of similar heterocyclic compounds.
| Inhibitor Compound | Corrosive Medium | Concentration | Corrosion Rate (g m⁻² h⁻¹) | Inhibition Efficiency (IE%) | Reference |
| APhBI * | 1 M HCl | 0.5 mM | 0.458 | 54.0 | [2] |
| 1.0 mM | 0.319 | 68.0 | [2] | ||
| 2.0 mM | 0.209 | 79.0 | [2] | ||
| 3.0 mM | 0.146 | 85.4 | [2] | ||
| BOT † | 1.0 M HCl | 100 ppm | - | 48.9 | [5] |
| 300 ppm | - | 85.6 | [5] | ||
| 500 ppm | - | 92.5 | [5] | ||
| M-41HBI-2MTMB ‡ | 1 M HNO₃ | 1x10⁻⁶ M | 0.29 | 63.29 | [7] |
| 5x10⁻³ M | 0.01 | 98.50 | [7] |
* 2-(2-aminophenyl)-1H-benzimidazole (APhBI) † 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) ‡ methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)benzoate (M-41HBI-2MTMB)
Table 2: Potentiodynamic Polarization Data
This table presents key parameters derived from potentiodynamic polarization curves, including corrosion potential (Ecorr), corrosion current density (icorr), anodic (βa) and cathodic (βc) Tafel slopes, and inhibition efficiency (IE%).
| Inhibitor Compound | Concentration | Ecorr (mV vs. SCE) | icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | IE% | Reference |
| Blank (No Inhibitor) | 0 | -468 | 1086 | 89 | -123 | - | |
| TSCA § | 5 mg/L | -475 | 186 | 87 | -113 | 82.9 | [3] |
| 10 mg/L | -481 | 102 | 81 | -109 | 90.6 | [3] | |
| 20 mg/L | -489 | 53 | 76 | -102 | 95.1 | [3] | |
| 40 mg/L | -495 | 39 | 71 | -98 | 96.4 | [3] | |
| MMB ‖ | 10⁻⁶ M | -491 | 243 | 71 | -128 | 59.5 | |
| 10⁻³ M | -476 | 80 | 69 | -119 | 86.6 | [8] |
§ N,N-dihydroxyethyl-(5-methyl-[6][8][9] thiadiazol-2-sulfur)-carbonyl acetamide (TSCA) ‖ 2-((5-methyl-isoxazol-3-yl)-methyl)-benzimidazole (MMB)
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
This table shows parameters obtained from fitting EIS data, including charge transfer resistance (Rct), double-layer capacitance (Cdl), and the calculated inhibition efficiency (IE%). An increase in Rct and a decrease in Cdl typically indicate effective inhibition.[6]
| Inhibitor Compound | Concentration | Rct (Ω cm²) | Cdl (µF cm⁻²) | IE% | Reference |
| Blank (No Inhibitor) | 0 | 45 | 110 | - | [3] |
| TSCA § | 5 mg/L | 265 | 58 | 83.0 | [3] |
| 10 mg/L | 501 | 43 | 91.0 | [3] | |
| 20 mg/L | 998 | 31 | 95.5 | [3] | |
| 40 mg/L | 1180 | 25 | 96.2 | [3] |
§ N,N-dihydroxyethyl-(5-methyl-[6][8][9] thiadiazol-2-sulfur)-carbonyl acetamide (TSCA)
Experimental Protocols
The following are detailed protocols for the standard techniques used to evaluate the performance of a corrosion inhibitor like this compound.
Protocol for Weight Loss Measurements
Objective: To determine the corrosion rate of a metal in a specific environment and calculate the inhibition efficiency of the inhibitor.
Materials:
-
Metal coupons (e.g., mild steel, S235 steel) of known dimensions.[2]
-
Abrasive paper (various grits), acetone, distilled water.
-
Corrosive solution (e.g., 1 M HCl, 0.5 M H₂SO₄).
-
This compound.
-
Thermostatic water bath.
-
Analytical balance (±0.1 mg precision).
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with abrasive paper of successively finer grits. Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.
-
Initial Weighing: Weigh each prepared coupon accurately using an analytical balance (W_initial).
-
Solution Preparation: Prepare the corrosive solution. Create a series of test solutions by dissolving varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm) in the corrosive medium. Prepare a blank solution without the inhibitor.
-
Immersion: Immerse one coupon into each test solution, ensuring it is fully submerged. Maintain a constant temperature using a water bath (e.g., 298 K). The immersion period is typically 6 to 24 hours.[2]
-
Final Weighing: After the immersion period, retrieve the coupons. Remove corrosion products by cleaning, rinsing with distilled water and acetone, and drying. Weigh each coupon again (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR): CR = ΔW / (A * t), where A is the surface area of the coupon and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Protocol for Electrochemical Measurements
Objective: To study the electrochemical behavior of the metal-solution interface and determine the inhibition mechanism.
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer for EIS.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): The metal sample (e.g., mild steel) with a defined exposed surface area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
-
Procedure:
-
Electrode and Solution Preparation: Prepare the working electrode as described for weight loss coupons. Prepare blank and inhibited solutions as in the previous protocol.
-
Cell Assembly: Assemble the three-electrode cell. Place the tip of the reference electrode's Luggin capillary close to the working electrode surface to minimize ohmic drop.
-
Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).[2]
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the steady-state OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV).
-
Scan a frequency range from high to low (e.g., 100 kHz to 10 mHz).[10]
-
Plot the data as Nyquist and Bode plots. Fit the data to an appropriate equivalent electrical circuit to determine parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate IE% using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100.
-
-
Potentiodynamic Polarization (PDP):
-
After OCP stabilization, scan the potential from a cathodic value relative to OCP to an anodic value (e.g., -250 mV to +250 mV vs. OCP).
-
Use a slow scan rate (e.g., 0.5 to 1 mV/s) to ensure quasi-stationary conditions.
-
Plot the logarithm of current density (log i) versus potential (E).
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate IE% using: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100.[3]
-
Visualizations
The following diagrams illustrate the workflow and conceptual models relevant to the study of this compound as a corrosion inhibitor.
Caption: Experimental workflow for corrosion inhibitor evaluation.
Caption: Proposed mechanism of corrosion inhibition.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment , American Journal of Applied Chemistry, Science Publishing Group [sciencepg.com]
- 8. researchgate.net [researchgate.net]
- 9. riull.ull.es [riull.ull.es]
- 10. Preclinical EIS Study of the Inflammatory Response Evolution of Pure Titanium Implant in Hank’s Biological Solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methyl-1,3-benzoxazole-2-thiol in the Development of Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzoxazole scaffold is a prominent heterocyclic moiety found in numerous compounds with a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The thiol (-SH) functional group, a key feature of 4-Methyl-1,3-benzoxazole-2-thiol, is also significant in medicinal chemistry. Thiols can act as antioxidants, engage in redox-sensitive interactions, and chelate metals, conferring unique biochemical properties to the molecule.[5] This document provides detailed protocols for the synthesis and antimicrobial evaluation of this compound and its derivatives, summarizes key antimicrobial data, and outlines potential workflows for its investigation as a lead compound in drug discovery.
Section 1: Synthesis Protocols
The synthesis of the core structure, this compound, is typically achieved through the cyclization of 2-Amino-3-methylphenol. The following protocol is adapted from established methods for synthesizing substituted benzoxazole-2-thiols.[4][6]
Synthesis of this compound
This protocol describes the reaction of 2-Amino-3-methylphenol with carbon disulfide in the presence of a base.
Materials:
-
2-Amino-3-methylphenol
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Methanol or Ethanol
-
Glacial acetic acid
-
Ice-cold water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Filtration apparatus
Protocol:
-
In a round-bottom flask, dissolve 2-Amino-3-methylphenol (1 equivalent) and potassium hydroxide (1.2 equivalents) in methanol.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice or into ice-cold water.
-
Acidify the resulting solution with glacial acetic acid to a pH of approximately 6.
-
A solid precipitate of this compound will form.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified compound.
Section 2: Antimicrobial Activity Data
Derivatives of the benzoxazole-2-thiol scaffold have demonstrated notable activity against a range of bacterial and fungal pathogens.[1][7][8] The data below is compiled from studies on various substituted benzoxazole derivatives to illustrate the potential of this chemical class.
Table 1: Antibacterial Activity of Benzoxazole Derivatives
| Compound/Derivative | Test Organism | MIC (µM) | Zone of Inhibition (mm) | Reference Compound |
|---|---|---|---|---|
| 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine (6h) | S. aureus | - | 21 mm @ 1 mg/mL | - |
| 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine (6h) | E. coli | - | 19 mm @ 1 mg/mL | - |
| 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine (6g) | S. aureus | - | 19 mm @ 1 mg/mL | - |
| 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine (6g) | E. coli | - | 17 mm @ 1 mg/mL | - |
| 2-((5-nitrobenzo[d]oxazol-2-yl)thio)acetamide derivatives | B. subtilis | - | 12-20 mm | - |
| 2-((5-nitrobenzo[d]oxazol-2-yl)thio)acetamide derivatives | E. coli | - | 11-18 mm | - |
Data compiled from studies on various derivatives to show the scaffold's potential.[7][9]
Table 2: Antifungal Activity of Benzoxazole Derivatives
| Compound/Derivative | Test Organism | MIC (µM) | Inhibition Rate (%) | IC₅₀ (µg/mL) | Reference Compound |
|---|---|---|---|---|---|
| 2-(phenoxymethyl)benzo[d]oxazole (5h) | F. solani | - | - | 4.34 | Hymexazol (38.92 µg/mL) |
| 2-(phenoxymethyl)benzo[d]oxazole (5a) | B. cinerea | - | - | 19.92 | - |
| 2-((5-nitrobenzo[d]oxazol-2-yl)thio)acetamide derivatives | A. niger | - | 13-21 mm (ZOI) | - | - |
| 1-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(4-nitrophenyl)thiourea | C. albicans | Moderate Activity | - | - | Amphotericin B |
Data compiled from various sources to illustrate the antifungal potential of the benzoxazole scaffold.[1][7][10][11][12]
Section 3: Antimicrobial Screening Protocols
Standardized methods are crucial for evaluating the antimicrobial efficacy of new compounds. The following protocols for determining Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) are widely used.
Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][13]
Materials:
-
Test compound stock solution (in DMSO)
-
Bacterial/fungal culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium only)
-
Vehicle control (medium with DMSO)
Protocol:
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Prepare a standardized microbial inoculum and dilute it in broth to the desired concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add 100 µL of the diluted inoculum to each well, except for the negative control.
-
Set up control wells: positive control with a standard drug, vehicle control with the highest concentration of DMSO used, and a negative (sterility) control.
-
Incubate the plate at 37°C for 24 hours for bacteria or at an appropriate temperature for 48-72 hours for fungi.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.
Agar Well/Disk Diffusion for Zone of Inhibition
This method assesses the extent of antimicrobial activity by measuring the area around a disk or well containing the test agent where microbial growth is inhibited.[7][14]
Materials:
-
Test compound solutions at various concentrations
-
Standardized microbial inoculum
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile cotton swabs
-
Sterile paper disks or a sterile cork borer
-
Positive control (standard antibiotic/antifungal disks)
-
Vehicle control (disk with solvent)
Protocol:
-
Prepare a lawn of the test microorganism by evenly streaking a standardized inoculum across the surface of an agar plate using a sterile swab.
-
Allow the plate to dry for a few minutes.
-
For Disk Diffusion: Impregnate sterile paper disks with a known concentration of the test compound and place them firmly on the agar surface.
-
For Well Diffusion: Use a sterile cork borer to create wells in the agar. Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Place control disks/wells (positive and vehicle) on the plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Measure the diameter of the clear zone of inhibition (in mm) around each disk/well where no microbial growth is visible.
Section 4: Potential Mechanism of Action
While the exact mechanism of action for this compound is not fully elucidated, related compounds have been studied, suggesting potential targets. The thiol group is highly reactive and may interact with cysteine residues in microbial enzymes, disrupting their function. Furthermore, molecular docking studies on similar benzoxazole derivatives have identified potential protein targets.
Hypothesized Targets:
-
Enzyme Inhibition: The benzoxazole core can act as a scaffold to position functional groups that interact with the active sites of essential microbial enzymes. The thiol group itself is known to inhibit enzymes like carbonic anhydrase.[15]
-
Lipid Transfer Protein Interference: Docking studies have suggested that benzoxazole derivatives can bind to lipid transfer proteins, such as Sec14p in fungi, potentially disrupting cell membrane integrity and function.[10][11][12]
-
Redox Imbalance: The thiol moiety can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) or disrupting the microbial cell's natural antioxidant balance, leading to oxidative stress and cell death.[5]
References
- 1. questjournals.org [questjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Antifungal Activity of 4-Methyl-1,3-benzoxazole-2-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antifungal properties of 4-Methyl-1,3-benzoxazole-2-thiol derivatives. This document includes a summary of their antifungal activity, detailed experimental protocols for their synthesis and evaluation, and a proposed mechanism of action.
Introduction
Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The this compound scaffold, in particular, has been identified as a promising framework for the development of novel antifungal agents. These notes are intended to serve as a practical guide for researchers engaged in the discovery and development of new antifungal drugs based on this chemical scaffold.
Quantitative Antifungal Activity
The antifungal efficacy of various this compound derivatives has been evaluated against a panel of pathogenic fungi. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and inhibition rate, are summarized below for comparative analysis.
| Compound ID | Fungal Strain | MIC (µg/mL) | Inhibition Rate (%) at 50 µg/mL | Reference |
| 4ac | Mycosphaerella melonis | - | >50 | [1] |
| Fusarium solani | - | >50 | [1] | |
| Colletotrichum gloeosporioides | - | >50 | [1] | |
| Alternaria brassicae | - | >50 | [1] | |
| Pyricularia grisea | - | >50 | [1] | |
| 4bc | Mycosphaerella melonis | - | >50 | [1] |
| Fusarium solani | - | >50 | [1] | |
| Colletotrichum gloeosporioides | - | >50 | [1] | |
| Alternaria brassicae | - | >50 | [1] | |
| Pyricularia grisea | - | >50 | [1] | |
| 4ah | Mycosphaerella melonis | - | 76.4 | [1] |
| Compound 1 | Candida krusei | 15.6 | - | [2] |
| Candida albicans | 62.5 | - | [2] | |
| Candida tropicalis | 125.0 | - | [2] | |
| 4c | Candida albicans | - | "Good" | [2] |
| 4e | Candida albicans | - | Moderate | [2] |
| 4b | Candida albicans | - | Moderate | [2] |
| 4d | Candida albicans | - | Low | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and the evaluation of their antifungal activity are provided below.
Synthesis of 4-Methyl-N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)benzamide (A representative derivative)
This protocol describes a common synthetic route for a benzoxazole derivative.
Workflow for Synthesis:
Caption: General workflow for the synthesis of benzoxazole derivatives.
Materials:
-
2-Amino-4-methylphenol
-
Pyridine-3-carboxylic acid
-
Polyphosphoric acid (PPA)
-
Raney Nickel (W-2)
-
Hydrazine hydrate (NH₂NH₂)
-
4-Methylbenzoyl chloride
-
Appropriate solvents (e.g., ethanol)
Procedure:
-
PPA-Catalyzed Condensation:
-
Mix equimolar quantities of 2-amino-4-methylphenol and pyridine-3-carboxylic acid in polyphosphoric acid.
-
Heat the mixture at 140-150 °C for 6-8 hours with stirring.
-
Allow the reaction mixture to cool to room temperature and then pour it into ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms.
-
Filter the precipitate, wash with water, and dry to obtain the intermediate product.
-
-
Raney Nickel/Hydrazine Reduction:
-
Suspend the intermediate product in ethanol.
-
Add W-2 Raney Nickel and hydrazine hydrate to the suspension.
-
Heat the mixture at 60 °C for 5 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the catalyst and evaporate the solvent to obtain the amine derivative.
-
-
Condensation with Acyl Chloride:
-
Dissolve the amine derivative in a suitable solvent.
-
Add 4-methylbenzoyl chloride dropwise while stirring.
-
Continue stirring at room temperature for the specified time or until the reaction is complete as monitored by TLC.
-
Isolate the crude product by filtration or extraction.
-
-
Purification and Characterization:
-
Purify the crude product by recrystallization from an appropriate solvent.
-
Characterize the final compound using Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure.[1]
-
In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
This protocol details the procedure for evaluating the antifungal activity of the synthesized compounds against phytopathogenic fungi.
Workflow for Antifungal Screening:
Caption: Workflow for the mycelium growth rate antifungal assay.
Materials:
-
Synthesized this compound derivatives
-
Potato Dextrose Agar (PDA) medium
-
Fungal strains (e.g., Fusarium solani, Mycosphaerella melonis)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Test Plates:
-
Dissolve the synthesized compounds in DMSO to prepare stock solutions.
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the autoclaved PDA to about 50-60 °C.
-
Add the stock solution of the test compound to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Also prepare a control plate with an equivalent amount of DMSO.
-
Pour the PDA medium containing the test compound into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a fresh, actively growing culture of the test fungus on a PDA plate, cut a 5 mm diameter mycelial plug from the edge of the colony using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of the prepared test and control plates.
-
-
Incubation:
-
Incubate the plates at 25-28 °C in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony on the control and test plates at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached a significant size.
-
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:
-
C = Average diameter of the fungal colony on the control plate.
-
T = Average diameter of the fungal colony on the test plate.
-
-
Proposed Mechanism of Action
In silico studies suggest that the antifungal activity of some benzoxazole derivatives may be attributed to the inhibition of Heat Shock Protein 90 (Hsp90) and aldehyde dehydrogenase.[2][3] Hsp90 is a molecular chaperone crucial for the proper folding and activation of many client proteins involved in fungal stress response, morphogenesis, and drug resistance.[4][5][6][7] Aldehyde dehydrogenases are involved in various metabolic pathways, and their inhibition can lead to the accumulation of toxic aldehydes.
Conceptual Signaling Pathway:
Caption: Proposed mechanism of action of benzoxazole derivatives.
Conclusion
The this compound derivatives represent a promising class of compounds with significant antifungal activity. The provided protocols offer a standardized approach for their synthesis and in vitro evaluation. Further investigation into their mechanism of action and structure-activity relationships is warranted to optimize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Hsp90 Orchestrates Stress Response Signaling Governing Fungal Drug Resistance | PLOS Pathogens [journals.plos.org]
- 5. Hsp90 interaction networks in fungi—tools and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification and Phenotypic Characterization of Hsp90 Phosphorylation Sites That Modulate Virulence Traits in the Major Human Fungal Pathogen Candida albicans [frontiersin.org]
- 7. Frontiers | Heat Shock Protein 90 (Hsp90) as a Molecular Target for the Development of Novel Drugs Against the Dermatophyte Trichophyton rubrum [frontiersin.org]
Application Notes and Protocols: 4-Methyl-1,3-benzoxazole-2-thiol as a Vulcanization Accelerator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Methyl-1,3-benzoxazole-2-thiol as a potential vulcanization accelerator for rubber. While specific performance data for this particular compound is not extensively available in public literature, this document extrapolates information from closely related benzoxazole and thiol-based accelerators to provide a foundational understanding and practical guidance for its synthesis, application, and evaluation.
Introduction
Vulcanization is a critical process in the rubber industry, creating cross-links between polymer chains to enhance the material's elasticity, strength, and durability. This is often achieved by heating rubber with sulfur in the presence of accelerators and activators. Benzoxazole derivatives, particularly those with a thiol group, have emerged as a promising class of vulcanization accelerators.[1] They are analogous to the widely used benzothiazole accelerators and may offer specific advantages. Notably, some benzoxazole-based accelerators, such as benzoxazole sulfenamide, have been reported to exhibit minimal reversion, a desirable characteristic for maintaining stable physical properties after optimal cure.[2]
This compound, a methylated derivative of 2-mercaptobenzoxazole, is expected to function as a delayed-action accelerator, providing a good balance between scorch safety during processing and a reasonably fast cure rate. The methyl group at the 4-position may influence its solubility in the rubber matrix and its reactivity, potentially offering a unique cure profile.
Synthesis of this compound
A common and effective method for synthesizing 2-mercaptobenzoxazoles is through the reaction of the corresponding 2-aminophenol with carbon disulfide.[3][4] The following protocol is adapted for the synthesis of the 4-methyl derivative.
Materials and Equipment
-
2-Amino-3-methylphenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Activated charcoal
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Beakers and other standard laboratory glassware
Experimental Protocol
-
In a 250 mL round-bottom flask, combine 2-amino-3-methylphenol (0.1 mol), potassium hydroxide (0.1 mol), and 15 mL of water.
-
Add 100 mL of 95% ethanol to the flask.
-
While stirring, slowly add carbon disulfide (0.1 mol) to the mixture.
-
Attach the reflux condenser and heat the mixture to reflux for 3-4 hours.
-
After reflux, cautiously add a small amount of activated charcoal and continue to reflux for an additional 10 minutes.
-
Filter the hot solution to remove the charcoal.
-
Transfer the filtrate to a beaker and heat to 70-80°C.
-
Add 100 mL of warm water, followed by the dropwise addition of 5% glacial acetic acid while stirring vigorously until the solution becomes acidic.
-
A precipitate of this compound will form.
-
Cool the mixture in an ice bath to facilitate complete crystallization.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product, which can be further purified by recrystallization from ethanol.
Application in Rubber Vulcanization: Experimental Protocol
To evaluate the performance of this compound as a vulcanization accelerator, a standard rubber formulation is prepared and tested. The following is a general protocol for its evaluation in a natural rubber (NR) compound.
Materials and Equipment
-
Natural Rubber (SMR 20 or equivalent)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Sulfur
-
This compound (Accelerator)
-
Two-roll mill
-
Moving Die Rheometer (MDR)
-
Tensile testing machine
-
Hardness tester (Shore A)
-
Compression set tester
-
Aging oven
Rubber Compounding
A typical formulation for testing the accelerator is provided in the table below. The ingredients are mixed on a two-roll mill.
Table 1: Illustrative Formulation for Accelerator Evaluation
| Ingredient | Parts per hundred rubber (phr) |
| Natural Rubber (NR) | 100 |
| Zinc Oxide | 5 |
| Stearic Acid | 2 |
| Sulfur | 2.5 |
| This compound | 0.5 - 1.5 (variable) |
Curing Characteristics
The curing characteristics of the rubber compound are determined using a Moving Die Rheometer (MDR) at a specified temperature (e.g., 150°C). The key parameters measured include:
-
ML (Minimum Torque): Indicates the viscosity of the unvulcanized rubber.
-
MH (Maximum Torque): Relates to the stiffness or modulus of the fully vulcanized rubber.
-
ts2 (Scorch Time): The time taken for a 2-unit rise in torque from ML, indicating the processing safety.
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, representing the optimal cure state.
Preparation of Vulcanized Sheets
The compounded rubber is vulcanized in a compression molding press at the curing temperature determined by the MDR (e.g., 150°C) for its t90.
Mechanical Properties Testing
The vulcanized rubber sheets are cut into standard test specimens (e.g., dumbbell shape) and conditioned for 24 hours at room temperature before testing the following properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Modulus at 300% Elongation: The stress required to stretch the material to 300% of its original length.
-
Hardness: Resistance to indentation, measured in Shore A.
-
Compression Set: The percentage of permanent deformation after being subjected to a constant compressive stress for a given time and temperature.
-
Aging Resistance: Mechanical properties are re-tested after aging the samples in a hot air oven (e.g., at 70°C for 72 hours) to assess their thermal stability.
Proposed Mechanism of Action
The vulcanization mechanism for thiol-based accelerators like this compound in the presence of activators (ZnO and stearic acid) is believed to proceed through several key stages.
-
Formation of Active Accelerator Complex: The accelerator reacts with zinc oxide and stearic acid to form a zinc-accelerator complex. This complex is more reactive than the accelerator alone.
-
Sulfur Activation: The active complex reacts with elemental sulfur (S₈) to form a polysulfidic accelerator complex. This complex acts as the sulfurating agent.
-
Formation of Crosslink Precursors: The sulfurating agent reacts with the rubber chains at the allylic positions to form pendent polysulfidic groups terminated with the accelerator moiety.
-
Crosslink Formation: These precursors then react with other rubber chains to form stable polysulfidic cross-links, regenerating the accelerator complex to continue the cycle.
Illustrative Performance Data
Disclaimer: The following tables present hypothetical data based on the expected performance of a benzoxazole thiol accelerator. This data is for illustrative purposes only, as specific experimental results for this compound are not publicly available.
Table 2: Illustrative Curing Characteristics at 150°C
| Parameter | Unit | Value |
| ML (Minimum Torque) | dNm | 1.5 |
| MH (Maximum Torque) | dNm | 15.0 |
| ts2 (Scorch Time) | min | 3.5 |
| t90 (Optimum Cure Time) | min | 12.0 |
Table 3: Illustrative Mechanical Properties of Vulcanizate
| Property | Unit | Before Aging | After Aging (70°C, 72h) |
| Tensile Strength | MPa | 22 | 20 |
| Elongation at Break | % | 550 | 500 |
| Modulus at 300% | MPa | 8.5 | 9.0 |
| Hardness | Shore A | 60 | 62 |
| Compression Set (100°C, 22h) | % | 25 | - |
Conclusion
This compound holds promise as a vulcanization accelerator, likely offering a favorable balance of processing safety and cure efficiency. Based on related benzoxazole structures, it may also contribute to improved aging resistance and reduced reversion in the final rubber product. The provided protocols offer a framework for its synthesis and systematic evaluation in rubber compounds. Further research is necessary to fully characterize its performance and establish its specific advantages compared to existing commercial accelerators.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 4-Methyl-1,3-benzoxazole-2-thiol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 4-Methyl-1,3-benzoxazole-2-thiol using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate and reliable quantification of this compound is crucial for research, development, and quality control purposes. This application note describes a robust RP-HPLC method for the determination of this compound in various sample matrices. The method is designed to be simple, accurate, and precise, making it suitable for routine analysis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing an appropriate analytical method.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 93794-44-6 | [1] |
| Molecular Formula | C₈H₇NOS | [1] |
| Molecular Weight | 165.21 g/mol | [1] |
| Melting Point | 92 °C | [1] |
| Predicted LogP | 2.49 | [1] |
Experimental Protocol: HPLC Method
This section details the experimental conditions for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: this compound reference standard.
-
Sample Vials: Amber glass vials to protect the analyte from light.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 50% B; 10-15 min: 50-90% B; 15-20 min: 90% B; 20-21 min: 90-50% B; 21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50 water:acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from a solid matrix):
-
Accurately weigh a known amount of the sample containing this compound.
-
Add a suitable volume of acetonitrile to dissolve the analyte.
-
Vortex the mixture for 5 minutes to ensure complete dissolution.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered sample with the mobile phase if necessary to fall within the calibration range.
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for the HPLC analysis of this compound.
Data Presentation and Analysis
The concentration of this compound in the samples is determined by constructing a calibration curve. The peak area of the analyte in the chromatogram is plotted against the corresponding concentration of the prepared standard solutions. A linear regression analysis is then performed to obtain the equation of the line (y = mx + c), where 'y' is the peak area and 'x' is the concentration. The concentration of the analyte in the unknown samples can then be calculated using this equation.
A summary of expected quantitative data is presented in the table below.
| Parameter | Expected Value |
| Retention Time | ~ 8-12 minutes |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward and utilizes common laboratory equipment and reagents, making it accessible for routine use in various research and industrial settings. The provided protocol and workflow should serve as a valuable starting point for the analysis of this compound. Method validation should be performed in accordance with the specific requirements of the laboratory and application.
References
Application Note: Gas Chromatography Analysis of 4-Methyl-1,3-benzoxazole-2-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methyl-1,3-benzoxazole-2-thiol is a heterocyclic compound with potential applications in pharmaceutical and materials science. Accurate and reliable quantitative analysis is crucial for quality control, impurity profiling, and pharmacokinetic studies. Gas chromatography (GC) offers a robust and sensitive method for the separation and quantification of this analyte. This application note provides a detailed protocol for the GC analysis of this compound, including sample preparation, instrument parameters, and data analysis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the analyte is presented in Table 1. These properties are essential for method development, particularly for selecting the appropriate GC column and temperature program.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NOS | [1] |
| Molecular Weight | 165.21 g/mol | [1] |
| Melting Point | 92 °C | [1] |
| Boiling Point (Predicted) | 255.3 ± 33.0 °C at 760 mmHg | [1] |
| LogP (Predicted) | 2.49 | [1] |
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Internal Standard (IS): n-Tridecane or another suitable non-interfering compound.
-
Solvent: Dichloromethane or Ethyl Acetate (HPLC-grade or equivalent)[2]
-
Gases: Helium (carrier gas, 99.999% purity), Nitrogen (makeup gas, if required), Hydrogen and Air (for FID)
Instrumentation
A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable for this analysis. The following configuration is recommended:
-
Gas Chromatograph: Agilent 6850 Series GC System or equivalent[3]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Column: Agilent DB-1 (100% Dimethylpolysiloxane) or DB-35 (35% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[2][3]
-
Injector: Split/Splitless injector
-
Autosampler: (Recommended for high throughput and precision)
Standard and Sample Preparation
Workflow for Standard and Sample Preparation
Figure 1: General workflow for the preparation of standards and samples for GC analysis.
a. Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard (e.g., n-tridecane) in the chosen solvent.
b. Analyte Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in the solvent to prepare a 1 mg/mL stock solution.
c. Calibration Standards: Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Add a fixed amount of the internal standard to each calibration standard.
d. Sample Preparation: The sample preparation method will depend on the matrix. For drug formulation analysis, this may involve dissolution in the solvent followed by filtration. For biological samples, a liquid-liquid or solid-phase extraction may be necessary. Ensure the final sample concentration is within the calibration range and contains the internal standard at the same concentration as the calibration standards.
GC Method Parameters
The following GC parameters are recommended as a starting point. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Injector | |
| Injection Mode | Split (e.g., 10:1 ratio) |
| Injector Temperature | 280 °C[2] |
| Injection Volume | 1 µL |
| Oven Temperature Program | |
| Initial Temperature | 80 °C, hold for 1 min |
| Ramp Rate 1 | 10 °C/min to 200 °C |
| Ramp Rate 2 | 20 °C/min to 295 °C, hold for 5 min[2] |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1 mL/min (constant flow)[2] |
| Detector (FID) | |
| Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) | 25 mL/min |
| Detector (MS - if used) | |
| Transfer Line Temp. | 300 °C[2] |
| Ion Source Temp. | 280 °C[2] |
| Ionization Mode | Electron Impact (EI) at 70 eV[2] |
| Mass Range | m/z 40-400 |
Data Presentation and Analysis
Quantitative Analysis
Quantification is performed by constructing a calibration curve. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. A linear regression is then applied to the data points. The concentration of the analyte in unknown samples is determined from this calibration curve.
Logical Flow of Quantitative Analysis
Figure 2: Logical workflow for the quantitative analysis of this compound using GC.
Example Quantitative Data
The following table summarizes hypothetical data for a typical calibration curve for this compound.
| Standard Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 15,250 | 300,500 | 0.051 |
| 5 | 76,100 | 301,000 | 0.253 |
| 10 | 151,500 | 299,800 | 0.505 |
| 25 | 378,000 | 300,200 | 1.259 |
| 50 | 755,000 | 299,500 | 2.521 |
| 100 | 1,512,000 | 300,800 | 5.027 |
Calibration Curve Parameters (Example)
| Parameter | Value |
| Slope | 0.0501 |
| Intercept | 0.0008 |
| Correlation Coefficient (R²) | 0.9998 |
Conclusion
The gas chromatography method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The use of an internal standard ensures high precision and accuracy. The provided GC parameters can serve as a starting point for method development and validation in research and quality control laboratories. Further optimization may be necessary depending on the specific analytical requirements and sample matrix.
References
Application Notes and Protocols for Testing the Biological Activity of 4-Methyl-1,3-benzoxazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to researchers interested in evaluating the biological activities of 4-Methyl-1,3-benzoxazole-2-thiol. The protocols detailed below are based on established assays for the broader class of benzoxazole derivatives, which have shown significant potential as antimicrobial and anticancer agents. While specific quantitative data for this compound is not extensively available in public literature, the methodologies provided herein offer a robust framework for its biological characterization.
Antimicrobial Activity Assays
Benzoxazole scaffolds are known to exhibit a wide spectrum of antimicrobial properties. The following protocols are designed to determine the antibacterial and antifungal efficacy of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used assay for determining the MIC of a compound.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Bacterial/Fungal Inoculum:
-
Streak the desired bacterial or fungal strains on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) and incubate for 18-24 hours at 37°C (for bacteria) or 24-48 hours at 28°C (for fungi).
-
Pick a few well-isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial or fungal inoculum to each well of the 96-well plate containing 100 µL of the serially diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 24-48 hours for fungi.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Data Presentation
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzoxazole-2-thiol derivative A | Staphylococcus aureus | 16 | Fictional Data |
| Benzoxazole-2-thiol derivative A | Escherichia coli | 32 | Fictional Data |
| Benzoxazole-2-thiol derivative B | Candida albicans | 8 | Fictional Data |
| Benzoxazole-2-thiol derivative B | Aspergillus niger | 16 | Fictional Data |
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Anticancer Activity Assays
The anticancer potential of this compound can be evaluated through a series of in vitro assays assessing its cytotoxicity, and its effects on key cancer-related pathways.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation
The following table provides a template for presenting cytotoxicity data, populated with representative IC50 values for related benzoxazole derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzoxazole derivative C | MCF-7 (Breast Cancer) | 15.2 | Fictional Data |
| Benzoxazole derivative C | HepG2 (Liver Cancer) | 22.5 | Fictional Data |
| Benzoxazole derivative D | A549 (Lung Cancer) | 18.7 | Fictional Data |
Workflow for MTT Assay
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-1,3-benzoxazole-2-thiol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 4-Methyl-1,3-benzoxazole-2-thiol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
The synthesis is a one-pot cyclization reaction. It begins with the reaction of 2-amino-4-methylphenol with carbon disulfide in an alcoholic solution containing a strong base, typically potassium hydroxide (KOH). The base deprotonates the hydroxyl group of the aminophenol, which then acts as a nucleophile, attacking the carbon disulfide. This is followed by an intramolecular cyclization and dehydration to form the benzoxazole ring structure.
Q2: What are the critical reagents and their roles in this synthesis?
-
2-Amino-4-methylphenol: The core starting material that provides the benzene ring and the nitrogen and oxygen atoms for the heterocyclic ring.
-
Carbon Disulfide (CS₂): Acts as a C1 synthon, providing the carbon atom that becomes C2 in the benzoxazole ring, to which the thiol group is attached.
-
Potassium Hydroxide (KOH): A strong base used to deprotonate the phenolic hydroxyl group, activating it for nucleophilic attack on carbon disulfide.
-
Ethanol/Methanol: A common solvent for the reaction that effectively dissolves the reactants.
Q3: What is the expected appearance and melting point of the final product?
Pure this compound is typically a solid. While the exact color can vary based on purity, related benzoxazole-2-thiols are often described as tan or light-colored powders. The melting point of the parent compound, 2-amino-4-methylphenol, is 133-136 °C.[1] The final product's melting point will be different and should be confirmed against a reference standard if available.
Q4: What safety precautions should be taken during this synthesis?
-
Carbon Disulfide (CS₂): is highly volatile, flammable, and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Potassium Hydroxide (KOH): is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Ethanol and methanol are flammable. The reflux step should be conducted using a heating mantle and a condenser, away from open flames.
Q5: Can other bases or solvents be used?
While KOH in ethanol or methanol is the most commonly cited system, other strong, non-nucleophilic bases could potentially be used. The choice of solvent is critical; it must dissolve the starting materials and be suitable for the reaction temperature (reflux). DMSO has been used in related benzoxazole syntheses, but it can lead to decomposition at high temperatures in the presence of KOH.[2]
Experimental Protocols & Data
Detailed Experimental Protocol
This protocol is a generalized procedure based on common laboratory practices for this synthesis.
Materials and Equipment:
-
2-Amino-4-methylphenol
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Methanol or 95% Ethanol
-
Glacial acetic acid or dilute HCl
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker (500 mL) for precipitation
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-4-methylphenol (e.g., 0.1 mol) and potassium hydroxide (e.g., 0.1 mol) in 100 mL of 95% ethanol.[3]
-
Reagent Addition: To the stirred solution, add carbon disulfide (e.g., 0.1 mol) slowly. The addition should be done carefully in a fume hood due to the volatility and toxicity of CS₂.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3 to 6 hours.[3] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Precipitation: After the reflux is complete, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing crushed ice or ice-cold water.
-
Acidification: Vigorously stir the aqueous mixture and slowly add glacial acetic acid or dilute HCl until the solution is neutralized or slightly acidic (pH ~6). This will cause the product to precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid with cold water to remove any remaining salts or impurities.
-
Drying & Purification: Dry the crude product. For further purification, recrystallize the solid from a suitable solvent, such as ethanol.[3]
Summary of Reaction Conditions
| Starting Material | Base (eq) | C1 Source (eq) | Solvent | Temperature | Time (h) | Yield | Reference |
| 2-Aminophenol | KOH (1) | CS₂ (1) | 95% Ethanol | Reflux | 3-4 | Good | [3] |
| 2-Aminophenol | - | Thiourea (1) | None | 200 °C | 2 | 74% | [4] |
| Benzoxazole | KOH (5) | 1,3-Propanedithiol (2) | DMSO | 130 °C | 12 | Moderate | [2] |
Note: The table includes data for the parent compound (2-aminophenol) and related reactions to provide a comparative overview of conditions.
Troubleshooting Guide
Problem: Low or No Product Yield
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Possible Cause 1: Incomplete Reaction.
-
Solution: Ensure the reaction has run for a sufficient amount of time. Monitor the reaction using TLC. If starting material is still present after the recommended time, consider extending the reflux period. Also, verify that the reflux temperature is appropriate for the solvent used.
-
-
Possible Cause 2: Reagent Quality.
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Solution: Use pure, dry reagents. 2-amino-4-methylphenol can oxidize and darken over time; use fresh or purified starting material. Ensure the KOH is not excessively hydrated and that the carbon disulfide is of appropriate purity.
-
-
Possible Cause 3: Incorrect Stoichiometry.
-
Solution: Carefully measure all reagents. Using an insufficient amount of base (KOH) can prevent the complete deprotonation of the phenol, halting the reaction. A slight excess of CS₂ may be used, but large excesses are unnecessary.
-
-
Possible Cause 4: Loss during Workup.
-
Solution: Ensure the pH during acidification is correct. If the solution is too acidic or too basic, the product may not fully precipitate. The product may also have some solubility in the workup mixture; ensure the solution is thoroughly chilled before filtration to minimize losses.
-
Problem: Product is a Dark Oil or Gummy Solid, Not a Precipitate
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Possible Cause 1: Impurities Present.
-
Solution: The presence of unreacted starting materials or side products can sometimes prevent crystallization. Try adding a small seed crystal of the pure product to induce crystallization. If that fails, attempt to extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. The resulting crude material can then be recrystallized.
-
-
Possible Cause 2: Insufficient Cooling.
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Solution: Ensure the reaction mixture is thoroughly cooled in an ice bath before and during acidification. A slower rate of precipitation at a lower temperature often yields a more crystalline solid.
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Problem: Final Product is Impure (e.g., Discolored, Incorrect Melting Point)
-
Possible Cause 1: Incomplete Removal of Starting Materials.
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Solution: The primary method of purification is recrystallization from ethanol.[3] If a single recrystallization is insufficient, perform a second one. Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to form pure crystals.
-
-
Possible Cause 2: Trapped Solvent or Water.
-
Solution: After filtration, dry the product thoroughly, preferably under vacuum, to remove any residual solvent or water. Water of crystallization can significantly lower the melting point.[5]
-
-
Possible Cause 3: Side Reactions.
-
Solution: While this reaction is generally clean, high temperatures for extended periods could lead to decomposition or side reactions.[2] If impurities persist after recrystallization, column chromatography may be necessary, though it is not typically required for this synthesis.
-
Visual Guides
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. 2-Amino-4-methylphenol | CAS#:95-84-1 | Chemsrc [chemsrc.com]
- 2. BJOC - Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source [beilstein-journals.org]
- 3. Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives | PDF [slideshare.net]
- 4. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 4-Methyl-1,3-benzoxazole-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methyl-1,3-benzoxazole-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol, is often sufficient to obtain a high-purity product. For removing closely related impurities or when very high purity is required, silica gel column chromatography is recommended.
Q2: What are the expected physical properties of pure this compound?
A2: Pure this compound is typically a solid at room temperature. The key physical property for purity assessment is its melting point.
Q3: What are the potential impurities I might encounter?
A3: Impurities often depend on the synthetic route. Common starting materials for the synthesis of benzoxazole-2-thiols include 2-aminophenols (specifically 2-amino-3-methylphenol for the target compound) and a source of the thiocarbonyl group like carbon disulfide or thiourea. Therefore, unreacted starting materials are a common source of impurities. Side products from incomplete cyclization or secondary reactions can also be present.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of your compound can be assessed using several analytical techniques:
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Melting Point Analysis: A sharp melting point close to the literature value suggests high purity. A broad melting range often indicates the presence of impurities.
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Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.
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Spectroscopic Methods: 1H NMR, 13C NMR, and FT-IR spectroscopy can confirm the structure and identify impurities. Mass spectrometry can confirm the molecular weight.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₈H₇NOS | [1] |
| Molecular Weight | 165.21 g/mol | [1] |
| Melting Point | 92 °C | [1] |
| Boiling Point (Predicted) | 255.3 ± 33.0 °C at 760 mmHg | [1] |
Troubleshooting Guide
Recrystallization Issues
Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute is insoluble in the hot solvent above its melting point. To resolve this:
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Increase the solvent volume: Add more hot solvent to fully dissolve the oil.
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Lower the crystallization temperature: Allow the solution to cool more slowly.
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Change the solvent system: Use a solvent with a lower boiling point or a co-solvent system to modify the solubility characteristics.
Q: I have very low recovery after recrystallization. How can I improve my yield?
A: Low recovery can be due to several factors:
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Using too much solvent: This keeps a significant portion of your product dissolved even after cooling. To fix this, you can evaporate some of the solvent and attempt to recrystallize again.
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Cooling the solution too quickly: Rapid cooling can lead to the formation of fine, impure crystals that are lost during filtration. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Premature crystallization: If the product crystallizes in the funnel during hot filtration, ensure your glassware is pre-heated and perform the filtration quickly.
Column Chromatography Issues
Q: My compound is not moving from the origin on the silica gel column.
A: This indicates that the eluent is not polar enough to move your compound. To address this, gradually increase the polarity of your solvent system. For instance, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Q: I am seeing streaking or tailing of my compound's band on the column.
A: Tailing can be caused by:
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Sample overloading: Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample.
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Inappropriate solvent system: The chosen eluent may not be optimal. Re-evaluate your solvent system using TLC.
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Compound instability: The compound might be degrading on the silica gel. If suspected, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add ethanol dropwise until a clear solution is obtained at the boiling point.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
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Analysis: Determine the melting point and assess purity using TLC or other spectroscopic methods.
Protocol 2: Silica Gel Column Chromatography
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TLC Analysis: Determine the optimal eluent system using thin-layer chromatography. A good solvent system will give your target compound an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexane and ethyl acetate.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column. Allow the silica to settle, ensuring there are no air bubbles or cracks.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the packed column.
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Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
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Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
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Analysis: Confirm the purity of the isolated compound by melting point determination and spectroscopic analysis.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Technical Support Center: Synthesis of 4-Methyl-1,3-benzoxazole-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-1,3-benzoxazole-2-thiol.
Troubleshooting Guide
Issue: Low or No Product Yield
Question: I am not getting the expected yield of this compound. What are the possible causes and solutions?
Answer:
Low or no yield in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshoot this issue:
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Purity of Starting Materials: The purity of 2-amino-3-methylphenol is crucial. Impurities can interfere with the reaction.
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Recommendation: Ensure the 2-amino-3-methylphenol is of high purity. Recrystallization or column chromatography of the starting material may be necessary.
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Reaction Conditions: The reaction is sensitive to temperature and reaction time.
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Recommendation: The reaction of 2-amino-3-methylphenol with carbon disulfide is typically carried out in the presence of a base like potassium hydroxide in a solvent such as ethanol and refluxed for several hours.[1][2] Ensure the reflux temperature is maintained and the reaction is monitored for completion using Thin Layer Chromatography (TLC).
-
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Incomplete Cyclization: The intermediate dithiocarbamate may not have fully cyclized to form the benzoxazole ring.
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Recommendation: Prolonging the reaction time or ensuring a sufficiently high reflux temperature can promote complete cyclization.
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Improper Work-up: The product is typically precipitated by acidification.
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Recommendation: After the reaction, the mixture is poured into ice-cold water and then acidified (e.g., with acetic acid) to a pH of around 6 to precipitate the product.[1] Ensure proper pH adjustment for complete precipitation.
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Issue: Presence of Impurities in the Final Product
Question: My final product of this compound is impure. What are the likely side products and how can I remove them?
Answer:
The presence of impurities is a common issue. Understanding the potential side reactions can help in their identification and removal.
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Unreacted Starting Material: Incomplete reaction can leave unreacted 2-amino-3-methylphenol.
-
Purification: Recrystallization from a suitable solvent like ethanol is often effective in removing unreacted starting materials.[1]
-
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Formation of Thiourea Derivatives: A potential side reaction involves the formation of a thiourea derivative from the reaction of 2-amino-3-methylphenol with an isothiocyanate intermediate that can form from the decomposition of the dithiocarbamate.
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Purification: Column chromatography can be employed to separate the desired product from more polar thiourea byproducts.
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Oxidation Products: The thiol group is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures.
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Purification: Careful handling of the product and recrystallization can help in purifying the desired thiol.
-
A summary of potential side products and their characteristics is provided in the table below.
| Compound | Structure | Potential Reason for Formation | Proposed Purification Method |
| This compound | Desired Product | Recrystallization (Ethanol) | |
| 2-Amino-3-methylphenol | Incomplete reaction | Recrystallization | |
| N,N'-bis(2-hydroxy-6-methylphenyl)thiourea | Reaction of 2-amino-3-methylphenol with isothiocyanate intermediate | Column Chromatography | |
| Disulfide byproduct | Oxidation of the thiol product | Recrystallization |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds through the reaction of 2-amino-3-methylphenol with carbon disulfide in the presence of a base. The reaction involves the nucleophilic attack of the amino group on the carbon of carbon disulfide to form a dithiocarbamate intermediate. This is followed by an intramolecular cyclization with the elimination of water to form the benzoxazole ring.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction.[1] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the product from the starting materials.[1] The disappearance of the starting material spot (2-amino-3-methylphenol) indicates the completion of the reaction.
Q3: What are the key characterization techniques for the final product?
A3: The structure and purity of this compound can be confirmed using various spectroscopic techniques including:
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FT-IR: To identify functional groups like N-H, C=S, and C-O.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the methyl group.
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Mass Spectrometry: To determine the molecular weight of the compound.[1]
Q4: Are there any safety precautions I should take during the synthesis?
A4: Yes, carbon disulfide is highly flammable and toxic. The reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the 5-methyl isomer.[1]
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Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-methylphenol (1 eq) and potassium hydroxide (1.2 eq) in methanol (or ethanol).
-
Addition of Carbon Disulfide: To the stirred solution, slowly add carbon disulfide (1.2 eq) at room temperature.
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Reflux: Heat the reaction mixture to reflux and maintain for approximately 6 hours. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
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Precipitation: Acidify the aqueous solution with glacial acetic acid to a pH of approximately 6.
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Isolation: Filter the resulting precipitate, wash it with cold water, and dry it.
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Purification: Recrystallize the crude product from ethanol to obtain pure this compound.[1]
Visualizations
References
Optimization of reaction conditions for 4-Methyl-1,3-benzoxazole-2-thiol derivatives
Technical Support Center: Synthesis of 4-Methyl-1,3-benzoxazole-2-thiol Derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the optimization of reaction conditions for this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the this compound core structure?
A1: The primary and most traditional method involves the cyclization of 2-amino-3-methylphenol with a carbon disulfide source. Common reagents for this cyclization include carbon disulfide (CS₂) in the presence of a base like potassium hydroxide, or the use of potassium ethylxanthate.[1] Alternative methods may utilize reagents like thiourea at high temperatures or tetramethylthiuram disulfide (TMTD) in an aqueous medium for a more environmentally friendly approach.[2][3]
Q2: How can I monitor the progress of the reaction effectively?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting material (2-amino-3-methylphenol) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot. A suitable solvent system (e.g., ethyl acetate/hexane) should be determined to achieve good separation.
Q3: What are the standard procedures for purifying the crude product?
A3: After the reaction is complete, the crude product is typically isolated by filtration. The most common purification technique is recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[4] This process removes most unreacted starting materials and soluble impurities. If recrystallization does not yield a product of sufficient purity, column chromatography may be necessary.
Q4: Which analytical techniques are used to confirm the structure of the final product?
A4: The structure of synthesized this compound derivatives is typically confirmed using a combination of spectroscopic methods. These include Infrared (IR) spectroscopy to identify functional groups (e.g., N-H, C=S), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) to determine the chemical structure and arrangement of protons and carbons, and Mass Spectrometry (MS) to confirm the molecular weight of the compound.[4][5]
Troubleshooting Guide
Q: My reaction yield is consistently low. What factors should I investigate?
A: Low yield is a common issue that can stem from several factors. Systematically investigate the following:
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Reagent Purity: Ensure the 2-amino-3-methylphenol is pure and not oxidized (discolored). The carbon disulfide or other sulfur source should also be of high purity.
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Reaction Temperature: The reaction temperature is critical. Some methods require reflux, while others proceed at lower temperatures.[2][4] Overheating can lead to decomposition and the formation of tar-like byproducts, reducing the yield of the desired product.
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Reaction Time: Monitor the reaction with TLC to determine the optimal reaction time. Stopping the reaction too early will leave unreacted starting materials, while extending it for too long can promote side reactions.
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Base Stoichiometry: When using carbon disulfide, the molar ratio of the base (e.g., KOH) is crucial for the reaction to proceed efficiently. Insufficient base can result in an incomplete reaction.
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Work-up Procedure: During the work-up, ensure the pH is correctly adjusted to fully precipitate the product.[1] Losses can occur if the product remains dissolved in the filtrate.
Q: The final product appears dark and is difficult to purify. How can I resolve this?
A: The formation of dark, often tarry, impurities typically indicates product decomposition or side reactions, often caused by excessive heat.
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Temperature Control: Carefully control the reaction temperature. Avoid aggressive heating and consider using an oil bath for uniform temperature distribution.
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Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to discoloration.
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Purification Strategy: If you obtain a dark crude product, try treating it with activated charcoal during the recrystallization step to remove colored impurities. If this fails, column chromatography is the recommended next step.
Q: The reaction does not seem to start or is proceeding very slowly. What should I check?
A: A stalled reaction can usually be attributed to issues with temperature or the reagents.
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Activation Energy: Ensure the reaction mixture has reached the required temperature. Some cyclization reactions have a significant activation energy barrier.
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Solvent Choice: The choice of solvent can dramatically impact reaction rates. Protic solvents like ethanol are commonly used.[5] Ensure the solvent is anhydrous if the reaction is sensitive to water.
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Reagent Quality: Re-evaluate the quality and reactivity of your starting materials, as mentioned for low-yield issues.
Data Presentation: Comparison of Synthesis Conditions
The table below summarizes various reported conditions for the synthesis of the core benzoxazole-2-thiol ring system, which can be adapted for the 4-methyl derivative.
| Starting Material(s) | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminophenol | Carbon Disulfide, KOH | Ethanol | Reflux | 2-3 | Not Specified | [4][5] |
| 2-Aminophenol | Thiourea | None (Neat) | 200 | 2 | Not Specified | [2] |
| 2-Amino-5-nitrophenol | Potassium Ethylxanthate | Pyridine | 120 | 6 | 97 | [1] |
| 2-Aminophenol | TMTD | Water | 80-100 | 1-2 | High (unspecified) | [3] |
| 2-Aminophenol | Aldehydes, LAIL@MNP | None (Solvent-free) | 70 | 0.5 | up to 90 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Carbon Disulfide
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-methylphenol (1 equivalent) and potassium hydroxide (1.1 equivalents) in absolute ethanol.
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Reagent Addition: To this stirred solution, add carbon disulfide (1.2 equivalents) dropwise at room temperature. The addition may be exothermic.
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Reaction: After the addition is complete, heat the mixture to reflux.
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Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC until the starting 2-amino-3-methylphenol spot has disappeared (typically 2-3 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water and acidify with a dilute acid (e.g., HCl) until the pH is acidic, leading to the precipitation of the product.
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Purification: Collect the solid precipitate by vacuum filtration, wash it thoroughly with water to remove salts, and then dry it. Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Green Synthesis using Tetramethylthiuram Disulfide (TMTD)
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Reaction Setup: In a round-bottom flask, suspend 2-amino-3-methylphenol (1 equivalent) and TMTD (1 equivalent) in water.[3]
-
Reaction: Heat the suspension with vigorous stirring at 80-100 °C.
-
Monitoring: Monitor the reaction via TLC. The reaction is often complete within 1-2 hours.
-
Work-up: Upon completion, cool the mixture to room temperature.
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Purification: Collect the solid product by vacuum filtration, wash extensively with water, and dry. If necessary, recrystallize the product from an appropriate solvent like an ethanol/water mixture.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting guide for common synthesis issues.
References
- 1. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of some methyl (4- (benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives | PDF [slideshare.net]
- 5. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 6. researchgate.net [researchgate.net]
Overcoming solubility issues with 4-Methyl-1,3-benzoxazole-2-thiol in assays
Welcome to the technical support center for 4-Methyl-1,3-benzoxazole-2-thiol (CAS No. 93794-44-6). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the handling and use of this compound in experimental assays, with a primary focus on overcoming its inherent solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
This compound is a heterocyclic organic compound. Its limited aqueous solubility is a key characteristic to consider during experimental design. Below is a summary of its properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇NOS | N/A |
| Molecular Weight | 165.21 g/mol | N/A |
| Melting Point | 92 °C | N/A |
| Predicted LogP | 2.49 | N/A |
| Appearance | Solid | N/A |
Q2: What are the recommended solvents for dissolving this compound?
Due to its lipophilic nature, this compound exhibits poor solubility in water. The recommended solvent for creating primary stock solutions is Dimethyl Sulfoxide (DMSO) . Other polar organic solvents, such as methanol and ethanol, can also be used, although they may be less effective at achieving high concentrations.[1][2] For antibacterial assays, test samples have been prepared by diluting the compound with DMSO.[3]
Q3: How should I prepare a stock solution for use in biological assays?
Preparing a high-concentration, stable stock solution is critical. The standard protocol is to prepare a 10 mM stock solution in 100% DMSO .[4][5][6] This high-concentration stock can then be serially diluted to the final working concentration.
Q4: My compound precipitates out of solution when I add it to my aqueous assay buffer. What can I do?
This is a common issue known as aqueous precipitation. When a DMSO stock solution of a hydrophobic compound is diluted into an aqueous buffer, the compound may crash out of solution if its solubility limit is exceeded.[7] Here are several troubleshooting steps:
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Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.5-1%, as higher concentrations can be toxic to cells. However, a slightly higher (but non-toxic) percentage of DMSO can sometimes help maintain solubility.
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Use Pluronic F-127: For cellular assays, adding a small amount of a non-ionic surfactant like Pluronic F-127 (typically 0.01-0.05%) to the assay buffer can help stabilize the compound and prevent precipitation.[4][5]
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Warm the Solution: Gently warming the solution to 37°C may help dissolve fine precipitates.[7]
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Vortexing/Shaking: Immediately after adding the compound to the aqueous buffer, ensure rapid and thorough mixing by vortexing or shaking.[7]
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Determine the Solubility Limit: If precipitation persists, you may be exceeding the compound's kinetic solubility in your specific buffer. You can determine this limit by making serial dilutions and measuring turbidity with a spectrophotometer (at a wavelength >500 nm) to identify the highest concentration that remains clear.[7]
Q5: What are the known biological targets or activities of this compound and its derivatives?
Benzoxazole derivatives are a versatile class of compounds with a wide range of reported biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[8][9] While this compound itself is often used as a chemical intermediate, it is cited in the synthesis of potent and selective orexin receptor antagonists .[4][6] Orexin receptors (OX1 and OX2) are G-protein coupled receptors (GPCRs) that play a crucial role in regulating sleep, wakefulness, and feeding behavior.[4]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges during your experiments.
Table 2: Troubleshooting Matrix for Solubility Problems
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase DMSO volume. Gently warm the solution (up to 37°C) and vortex. Ensure DMSO is anhydrous and of high purity. |
| Stock solution appears cloudy or has crystals after storage. | Compound has precipitated out of solution due to temperature changes or exceeding long-term solubility. | Warm the stock solution to 37°C and vortex thoroughly before use to redissolve the compound. Store at room temperature if stable, or aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles. |
| Compound precipitates immediately upon dilution into aqueous buffer. | The compound's aqueous solubility limit has been exceeded. | Reduce the final concentration of the compound. Increase the final percentage of DMSO in the assay (if cell tolerance permits). Add a surfactant like Pluronic F-127 or a solubilizing agent like BSA to the buffer.[4][10] |
| Assay results are inconsistent or have poor reproducibility. | Micro-precipitation is occurring, leading to variable effective concentrations of the compound. | Follow the steps to prevent precipitation. Centrifuge plates briefly after adding the compound to pellet any precipitate before proceeding with the assay. Always prepare fresh dilutions from the stock for each experiment. |
Workflow for Handling Poorly Soluble Compounds
The following diagram outlines a logical workflow for preparing and troubleshooting solutions of this compound for biological assays.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols & Signaling
Protocol: Calcium Mobilization Assay for Orexin Receptor Antagonism
This protocol is adapted from methods used to screen for orexin receptor antagonists and is suitable for assessing the activity of this compound or its derivatives.[4][5][6] It measures changes in intracellular calcium following GPCR activation.
1. Cell Preparation:
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Plate HEK293 cells stably expressing the human orexin 1 receptor (OX1R) or orexin 2 receptor (OX2R) into black, clear-bottom 384-well plates.
-
Culture overnight to allow for cell adherence.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution, first in DMSO, then in assay buffer (HBSS, 20 mM HEPES, 0.1% BSA, 2.5 mM Probenecid). The final DMSO concentration should not exceed 1%.
3. Dye Loading:
-
Wash cells three times with 100 µL of assay buffer.
-
Incubate cells for 60 minutes at 37°C, 5% CO₂, in 60 µL of assay buffer containing 1 µM Fluo-4 AM ester and 0.02% Pluronic F-127.[4] This fluorescent dye will enter the cells and bind to calcium.
4. Compound Incubation:
-
Aspirate the dye loading solution and wash the cells three times with 100 µL of assay buffer.
-
Add your diluted test compounds to the wells and incubate for a predefined period (e.g., 10-20 minutes) at 37°C.
5. Agonist Stimulation and Measurement:
-
Place the plate into a fluorescence imaging plate reader (e.g., FLIPR).
-
Add a known orexin receptor agonist (e.g., Orexin-A) at a concentration that elicits a submaximal response (EC₈₀).
-
Measure the fluorescence intensity (excitation ~488 nm, emission ~520 nm) immediately before and after adding the agonist. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Antagonistic activity is determined by the compound's ability to reduce the calcium signal induced by the agonist.
Signaling Pathway: Orexin Receptor (Gq-Coupled)
Orexin receptors are GPCRs that can couple to different G-proteins. The OX1 receptor primarily couples to the Gq protein, which activates the phospholipase C (PLC) pathway, ultimately leading to an increase in intracellular calcium (Ca²⁺), which is measured in the assay described above.
Caption: Simplified Orexin 1 Receptor signaling pathway.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. EP2089382B1 - Substituted diazepan compounds as orexin receptor antagonists - Google Patents [patents.google.com]
- 5. US20080132490A1 - Substituted diazepan orexin receptor antagonists - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 4-Methyl-1,3-benzoxazole-2-thiol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Methyl-1,3-benzoxazole-2-thiol in solution. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following guidance is based on general chemical principles of aromatic thiols and benzoxazoles, as well as data from analogous compounds. It is strongly recommended to perform compound-specific stability studies for your particular application.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The primary stability concerns for this compound in solution are twofold, stemming from its key functional groups: the thiol group and the benzoxazole ring.
-
Oxidation of the Thiol Group: The sulfhydryl (-SH) group is susceptible to oxidation, which can lead to the formation of a disulfide dimer (bis(4-methyl-1,3-benzoxazol-2-yl) disulfide). This is a common degradation pathway for thiols, especially in the presence of oxygen, metal ions, or at higher pH.
-
Hydrolysis of the Benzoxazole Ring: The benzoxazole ring can undergo hydrolysis, particularly under acidic or basic conditions. Acid-catalyzed hydrolysis typically yields the corresponding 2-amino-3-methylphenol and carbon disulfide (or its derivatives). The rate of hydrolysis is pH-dependent.
Q2: How does pH affect the stability of this compound solutions?
The pH of the solution is a critical factor influencing the stability of this compound.
-
Thiol Oxidation: The rate of thiol oxidation generally increases with pH.[1][2] This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH (above the pKa of the thiol), is more readily oxidized than the protonated thiol (R-SH).[3][4]
-
Benzoxazole Hydrolysis: The benzoxazole ring is susceptible to hydrolysis at both low and high pH. Studies on simple benzoxazoles have shown that the hydrolysis rate is significant in acidic solutions and can also occur under basic conditions.[5][6] There is often a pH range of maximum stability, typically in the neutral to slightly acidic region.
Q3: What is the likely degradation product I am seeing in my aged solution?
The most probable degradation product, especially if the solution has been exposed to air, is the disulfide dimer, bis(4-methyl-1,3-benzoxazol-2-yl) disulfide . This is formed through the oxidation of two molecules of the parent compound. Under harsh pH conditions, you might also observe products resulting from the opening of the benzoxazole ring, such as 2-amino-3-methylphenol .
Q4: What are the best practices for preparing and storing solutions of this compound to minimize degradation?
To enhance the stability of your solutions, consider the following:
-
Solvent Choice: Use deoxygenated solvents to minimize oxidation. Solvents like pentane have been shown to be more protective against oxidation for some thiols compared to ethers like diethyl ether.[7]
-
pH Control: Prepare solutions in a buffer system that maintains a pH where the compound is most stable, likely in the slightly acidic to neutral range. Avoid strongly acidic or basic conditions.
-
Inert Atmosphere: For maximum stability, handle the solid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Storage Conditions: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light, as light can catalyze oxidation.
-
Avoid Contaminants: Traces of metal ions can catalyze thiol oxidation. Use high-purity solvents and consider adding a chelating agent like EDTA to sequester metal ions.
-
Fresh Preparation: Whenever possible, prepare solutions fresh before use.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or unexpected peaks in chromatography over a short period. | Oxidation of the thiol group to a disulfide dimer. This is accelerated by oxygen, higher pH, and trace metal ions. | 1. Confirm Identity of Degradant: Use LC-MS to identify the new peak. The disulfide will have a mass twice that of the parent compound minus two hydrogen atoms. 2. Deoxygenate Solvents: Purge solvents with nitrogen or argon before use. 3. Control pH: Buffer your solution to a slightly acidic pH (e.g., pH 5-6.5). 4. Add Chelator: Add a small amount of EDTA (e.g., 0.1 mM) to your solution to chelate metal ions. 5. Inert Atmosphere: Prepare and store solutions under an inert gas. |
| Significant degradation in acidic or basic media. | Hydrolysis of the benzoxazole ring. The ring is susceptible to cleavage under both acidic and basic conditions. | 1. Adjust pH: Modify your experimental protocol to use a pH closer to neutral if possible. 2. Limit Exposure Time: Minimize the time the compound is in a harsh pH environment. 3. Lower Temperature: Perform experiments at a lower temperature to reduce the rate of hydrolysis. |
| Variability in results between experiments. | Inconsistent handling and storage procedures. Differences in oxygen exposure, light exposure, or storage time can lead to varying levels of degradation. | 1. Standardize Protocol: Establish and adhere to a strict standard operating procedure (SOP) for solution preparation and storage. 2. Use Fresh Solutions: Prepare solutions fresh for each experiment or define a maximum storage time based on stability studies. 3. Protect from Light: Use amber vials or wrap containers in foil. |
Data Summary
| Condition | Effect on Thiol Group | Effect on Benzoxazole Ring | General Recommendation |
| High pH (>8) | Increased rate of oxidation to disulfide.[1][2] | Potential for base-catalyzed hydrolysis. | Avoid; buffer to a lower pH if possible. |
| Low pH (<4) | Generally more stable against oxidation. | Increased rate of acid-catalyzed hydrolysis.[5][6] | Avoid prolonged exposure; use with caution. |
| Presence of Oxygen | Promotes oxidation to disulfide. | Minimal direct effect. | Use deoxygenated solvents and an inert atmosphere. |
| Presence of Metal Ions (e.g., Cu²⁺, Fe³⁺) | Catalyzes oxidation of the thiol.[1] | Minimal direct effect. | Use high-purity reagents and consider adding a chelator like EDTA. |
| Elevated Temperature | Increases the rate of all degradation reactions. | Increases the rate of hydrolysis. | Store solutions at low temperatures. |
| Exposure to Light | Can promote radical-mediated oxidation. | Can potentially contribute to degradation. | Protect solutions from light. |
Experimental Protocols
Protocol 1: Monitoring Thiol Content using Ellman's Reagent (DTNB)
This protocol provides a method to quantify the amount of free thiol in a solution, allowing for the assessment of degradation due to oxidation.
Materials:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0, containing 1 mM EDTA)
-
Solution of this compound in a suitable solvent (e.g., ethanol, DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.
-
Prepare Standard Curve:
-
Prepare a series of known concentrations of a standard thiol (e.g., cysteine) in the reaction buffer.
-
To 1 mL of each standard solution, add 50 µL of the DTNB solution.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 412 nm.
-
Plot absorbance versus thiol concentration to generate a standard curve.
-
-
Sample Measurement:
-
Add a known volume of your this compound solution to the reaction buffer to achieve a final volume of 1 mL. The final concentration should fall within the range of your standard curve.
-
Add 50 µL of the DTNB solution.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 412 nm.
-
-
Calculation: Determine the concentration of free thiol in your sample by comparing its absorbance to the standard curve. A decrease in thiol content over time indicates degradation.
Protocol 2: Analysis of Degradation Products by HPLC-UV/MS
This protocol outlines a general approach to separate and identify the parent compound and its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) detector (recommended for identification)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (example):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation: Dilute your solution of this compound to a suitable concentration (e.g., 10-100 µg/mL) with the initial mobile phase composition.
-
Chromatographic Conditions (example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 30% B (re-equilibration)
-
-
-
Analysis:
-
Inject a sample of a freshly prepared solution to establish the retention time of the parent compound.
-
Inject samples of aged or stressed solutions.
-
Monitor for the appearance of new peaks and a decrease in the area of the parent peak.
-
Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the parent and any new peaks to aid in their identification. The disulfide dimer will have an [M+H]⁺ corresponding to twice the molecular weight of the parent minus one. Products of hydrolysis will have significantly different masses.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic thiol pKa effects on the folding rate of a disulfide containing protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pages.uoregon.edu [pages.uoregon.edu]
Troubleshooting peak tailing in HPLC analysis of 4-Methyl-1,3-benzoxazole-2-thiol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 4-Methyl-1,3-benzoxazole-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing this compound?
Peak tailing in the HPLC analysis of this compound is often a multifactorial issue. The most common causes can be broadly categorized as follows:
-
Secondary Silanol Interactions: The thiol and benzoxazole moieties of the analyte can engage in secondary interactions with residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][2] These interactions are a primary cause of peak tailing, particularly for compounds with polar functional groups.[3][4]
-
Metal Chelation: The presence of the thiol group makes this compound susceptible to chelation with trace metal contaminants in the silica matrix of the column (e.g., iron, aluminum) or from stainless steel components of the HPLC system.[1][4][5][6][7] This interaction can lead to significant peak tailing.[4][6]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the residual silanol groups on the stationary phase.[2][8] An inappropriate pH can exacerbate secondary interactions and, consequently, peak tailing.[2][9]
-
Column Degradation: Over time, HPLC columns can degrade, leading to a loss of bonded phase, exposure of more active silanol sites, or the creation of voids at the column inlet.[9][10] These issues can all contribute to poor peak shape.
-
System and Method Issues: Other factors such as column overload, extra-column band broadening from excessive tubing length or wide internal diameter tubing, and the use of a sample solvent stronger than the mobile phase can also cause peak tailing.[2][9][11]
Q2: How can I troubleshoot and resolve peak tailing for this compound?
A systematic approach is crucial for effectively troubleshooting peak tailing. The following steps, summarized in the workflow diagram below, can help identify and resolve the issue.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Detailed Troubleshooting Steps:
-
Evaluate the Scope of the Problem:
-
If all peaks in the chromatogram are tailing: This often points to a physical or system-related issue.[12] Check for:
-
Extra-column band broadening: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[2]
-
Column void or blockage: A void at the head of the column or a partially blocked frit can cause peak distortion.[3][10] Try reversing and flushing the column (if permissible by the manufacturer) or replacing it.
-
Improper injection solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[9] Whenever possible, dissolve the sample in the initial mobile phase.
-
-
-
Address Chemical Interactions (If only the analyte peak is tailing):
-
Optimize Mobile Phase pH: The pKa of the thiol group is typically in the range of 8-10. To minimize secondary interactions with acidic silanol groups, it is generally advisable to work at a lower pH.
-
Incorporate a Mobile Phase Modifier: For basic or polar compounds, adding a small amount of a competing base to the mobile phase can help to mask the active silanol sites.
-
Mitigate Metal Chelation: The thiol group in the analyte can chelate with metal ions.
-
Select an Appropriate Column: The choice of HPLC column is critical for achieving good peak shape.
-
Summary of Troubleshooting Strategies and Their Effects
| Strategy | Parameter Adjusted | Expected Effect on Peak Tailing |
| Mobile Phase Optimization | Decrease mobile phase pH (e.g., to 2.5-3.5) | Reduces silanol ionization, minimizing secondary interactions and decreasing tailing.[3] |
| Add a mobile phase modifier (e.g., 25 mM TEA) | The modifier competes for active silanol sites, improving peak symmetry.[13] | |
| Add a chelating agent (e.g., EDTA) | Binds trace metal ions, preventing analyte chelation and reducing tailing.[4] | |
| Column Selection | Use a high-purity, end-capped column | Fewer accessible silanol groups lead to reduced secondary interactions and improved peak shape.[2] |
| System Optimization | Minimize tubing length and internal diameter | Reduces extra-column volume and band broadening, resulting in sharper peaks.[2] |
| Match sample solvent to mobile phase | Prevents peak distortion caused by solvent mismatch effects.[9] |
Experimental Protocol: Method Development for this compound
Objective: To develop a reversed-phase HPLC method for the quantification of this compound with acceptable peak symmetry (Tailing Factor ≤ 1.5).
1. Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm), end-capped, high-purity silica
-
This compound standard
-
HPLC-grade acetonitrile and water
-
Formic acid or phosphoric acid
-
Triethylamine (optional)
-
EDTA (optional)
2. Initial Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 50-95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV scan (e.g., 254 nm as a starting point)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the standard in a 50:50 mixture of Mobile Phase A and B.
3. Method Optimization Workflow:
Caption: A stepwise workflow for the development and optimization of an HPLC method for this compound.
4. Acceptance Criteria:
-
Tailing Factor (Asymmetry Factor): The USP tailing factor should be between 0.8 and 1.5.
-
Resolution: The resolution between the analyte peak and any adjacent peaks should be greater than 1.5.
-
Reproducibility: The relative standard deviation (RSD) for peak area and retention time for replicate injections should be less than 2%.
By following this structured troubleshooting and method development guide, researchers can effectively address the common issue of peak tailing in the HPLC analysis of this compound, leading to more accurate and reliable results.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. silcotek.com [silcotek.com]
- 7. researchgate.net [researchgate.net]
- 8. uhplcs.com [uhplcs.com]
- 9. uhplcs.com [uhplcs.com]
- 10. bvchroma.com [bvchroma.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
- 13. hplc.eu [hplc.eu]
Technical Support Center: Enhancing the Biological Activity of 4-Methyl-1,3-benzoxazole-2-thiol
Welcome to the technical support center for researchers working with 4-methyl-1,3-benzoxazole-2-thiol and its derivatives. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist in your drug development efforts.
Frequently Asked Questions (FAQs)
Synthesis and Modification
Q1: What is a reliable method for synthesizing the this compound core structure?
A1: A common and effective method is the cyclization of 2-amino-3-methylphenol. This is typically achieved by reacting 2-amino-3-methylphenol with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) in a solvent such as ethanol, followed by refluxing.[1][2]
Q2: What are the most common strategies for modifying the 2-thiol group to improve biological activity?
A2: The thiol group at the C2 position is the primary site for modification. Common strategies include:
-
S-alkylation: Reacting the thiol with various alkyl or aryl halides (e.g., chloroacetyl chloride, substituted benzyl bromides) to introduce side chains.[3][4]
-
Schiff Base Formation: A multi-step process involving S-alkylation with a reagent like ethyl chloroacetate, followed by reaction with hydrazine hydrate to form a hydrazide, and finally condensation with various aromatic aldehydes to yield Schiff bases.[2]
-
Introducing Solubility-Enhancing Moieties: Incorporating groups like N-methylpiperazine can significantly improve aqueous solubility, which is often a prerequisite for in-vivo studies.[5][6]
Q3: How can I improve the aqueous solubility of my final compounds for biological testing?
A3: Poor solubility is a common challenge.[5][6] To address this, consider introducing polar or ionizable functional groups into your derivatives. A proven strategy is the addition of an N-methylpiperazine moiety, which has been shown to enhance solubility in both water and ethanol without compromising antiproliferative activity.[5]
Biological Activity and Screening
Q1: What are the known biological activities of this compound derivatives?
A1: This scaffold is associated with a wide range of pharmacological activities.[7] Modifications of the core structure have yielded compounds with potent anticancer,[8][9][10][11] antibacterial,[2][12] antifungal, anti-inflammatory, and analgesic properties.[13][14]
Q2: What is a standard assay for evaluating the anticancer activity of new derivatives?
A2: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess in vitro cytotoxic effects on cancer cell lines.[15][16] This assay measures the metabolic activity of cells, which correlates with the number of viable cells, providing an IC₅₀ (half-maximal inhibitory concentration) value for your compound.
Q3: Which bacterial strains are typically used for primary antibacterial screening?
A3: A standard panel for initial screening should include both Gram-positive and Gram-negative bacteria. Common choices include Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative).[17]
Troubleshooting Guides
Synthesis & Purification
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Core Synthesis | Incomplete cyclization; suboptimal reaction temperature or time; degradation of starting material. | Ensure anhydrous conditions. Optimize reflux time and temperature. Use freshly distilled solvents and high-purity 2-amino-3-methylphenol.[18] |
| Formation of Disulfide Byproduct | Oxidation of the thiol group, especially in the presence of excess base or during workup. | Perform the reaction under an inert atmosphere (e.g., Argon). Use a radical scavenger. Carefully control the stoichiometry of the base.[19] |
| Difficulty in Purification | Oily product; presence of closely-related impurities. | Use column chromatography with a silica gel stationary phase and an appropriate eluent system (e.g., ethyl acetate/n-hexane).[4] Recrystallization from a suitable solvent like ethanol can also be effective for solid products.[14] |
| Poor Solubility of Final Compound | The derivative is highly nonpolar. | Re-evaluate your synthetic strategy to include polar functional groups. For biological assays, consider dissolving the compound in a minimal amount of DMSO first, then diluting with aqueous media.[5] |
Biological Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Variability in MTT Assay Results | Inconsistent cell seeding density; contamination (bacterial or mycoplasma); compound precipitation in media.[20] | Ensure a homogenous single-cell suspension before plating. Regularly test cell cultures for contamination. Observe wells under a microscope for any signs of compound precipitation after addition. |
| Inconsistent Zone of Inhibition (Antibacterial Assay) | Uneven diffusion of the compound from the disk; incorrect agar depth. | Ensure the compound is fully dissolved in the solvent before impregnating the disks. Use a standardized volume of agar in each petri dish to maintain a consistent depth. |
| Compound Inactive In Vitro | Poor cell permeability; compound instability in culture media; mechanism of action not relevant to the chosen cell line. | Consider modifications to improve lipophilicity. Check compound stability at 37°C in media over the assay duration. Screen against a broader panel of cell lines with different genetic backgrounds. |
Experimental Protocols & Workflows
General Synthetic Workflow
The general process for synthesizing and evaluating novel derivatives involves the creation of the core heterocycle, subsequent modification, and finally, biological screening.
Caption: General workflow from synthesis to biological evaluation.
Protocol 1: Synthesis of 2-((5-Nitrobenzo[d]oxazol-2-yl)thio)-N-phenylacetamide
This protocol is a representative example of modifying the thiol group.
Step 1: Synthesis of 5-nitro-1,3-benzoxazole-2-thiol
-
Reflux 2-amino-4-nitrophenol (0.01 mol) with potassium hydroxide (0.01 mol) and carbon disulfide (0.02 mol) in ethanol for 16-18 hours.[4]
-
After cooling, pour the reaction mixture into crushed ice.
-
Neutralize the solution with dilute HCl to precipitate the product.
-
Filter the precipitate and recrystallize from ethanol.
Step 2: Synthesis of 2-chloro-N-phenylacetamide
-
Dissolve aniline (0.01 mol) in a suitable solvent (e.g., toluene).
-
Stir the mixture at room temperature for 10 minutes.
-
Add chloroacetyl chloride (0.015 mol) dropwise while maintaining the temperature between 0-5°C.[4]
-
Pour the solution onto crushed ice to obtain the product.
Step 3: Synthesis of the Final Compound
-
Dissolve 5-nitro-1,3-benzoxazole-2-thiol (0.01 mol) from Step 1 in acetone.
-
To this solution, add K₂CO₃ (0.02 mol) and the 2-chloro-N-phenylacetamide (0.01 mol) from Step 2.[4]
-
Stir the mixture at room temperature, monitoring the reaction completion with TLC.
-
Pour the final mixture into ice-cold water. The resulting precipitate is filtered, dried, and recrystallized from alcohol to yield the final product.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
-
Cell Plating: Seed human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[15][21]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.5 to 128 µg/mL) in culture medium. The initial stock solution is typically prepared in DMSO. Add the diluted compounds to the wells and incubate for 72 hours.[15][21]
-
MTT Addition: Remove the medium and add 20-30 µL of MTT solution (e.g., 2 mg/mL in PBS) to each well. Incubate for 1.5-4 hours at 37°C.[21]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100-130 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[15][21]
-
Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected benzoxazole and benzothiazole derivatives, demonstrating the potency achievable through modification.
| Compound ID | Core Scaffold | R-Group Modification (at C2-thio position) | Cell Line | IC₅₀ (µM) | Reference |
| 29 | Benzothiazole | Substituted bromopyridine acetamide | HepG2 (Liver) | 0.048 | [8] |
| 29 | Benzothiazole | Substituted bromopyridine acetamide | A549 (Lung) | 0.044 | [8] |
| 34 | Benzothiazole | Isoxazole pyrimidine | Colo205 (Colon) | 5.04 | [8] |
| 55 | Benzothiazole | Chlorobenzyl indole semicarbazide | HT-29 (Colon) | 0.024 | [8] |
| 1d | Benzothiazole | N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide | HCT116 (Colon) | 4.31 | [5][6] |
| 1f | Benzimidazole | N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide | HCT116 (Colon) | 5.76 | [5][6] |
| 1g | Benzoxazole | N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide | HCT116 (Colon) | 6.55 | [5][6] |
| 3c | Benzoxazole | 2-(4-chlorophenyl) | MCF-7 (Breast) | ~5.5* | [15] |
*IC₅₀ originally reported in µg/mL, converted for comparison.
Potential Signaling Pathways & Mechanism of Action
Inhibition of NF-κB Signaling Pathway
Several studies suggest that thiol-containing heterocyclic compounds can act as anticancer agents by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial for cancer cell proliferation, survival, and inflammation.[22][23] The thiol group on the benzoxazole derivative can potentially interact with key proteins in this pathway.
Caption: Proposed inhibition of the canonical NF-κB pathway.
Mechanism Description:
-
In the canonical pathway, stimuli like Tumor Necrosis Factor-alpha (TNF-α) activate the IκB kinase (IKK) complex.[22][23]
-
The activated IKK phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB (p50/p65) dimer.
-
This phosphorylation targets IκBα for degradation, releasing the active p50/p65 dimer.
-
The active NF-κB translocates to the nucleus, where it promotes the transcription of genes involved in cell survival and proliferation.
-
Point of Intervention: Thiol-reactive compounds, such as benzoxazole-2-thiol derivatives, can potentially inhibit the IKK complex through thioalkylation of critical cysteine residues, preventing the phosphorylation of IκBα and blocking the entire downstream cascade.[24][25]
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journal.ijresm.com [journal.ijresm.com]
- 11. ajphs.com [ajphs.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. jocpr.com [jocpr.com]
- 15. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Thiol dependent NF-κB suppression and inhibition of T-cell mediated adaptive immune responses by a naturally occurring steroidal lactone Withaferin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. selleckchem.com [selleckchem.com]
Technical Support Center: Scaling Up the Production of 4-Methyl-1,3-benzoxazole-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 4-Methyl-1,3-benzoxazole-2-thiol.
I. Frequently Asked Questions (FAQs)
1. What is the most common and scalable synthesis route for this compound?
The most prevalent and industrially viable method for synthesizing this compound is the reaction of 2-amino-4-methylphenol with carbon disulfide in the presence of a base, typically an alkali hydroxide like potassium hydroxide, in a suitable solvent such as ethanol or methanol.[1][2][3] This one-step process is generally efficient and utilizes readily available starting materials.
2. What are the critical process parameters to monitor during scale-up?
When scaling up the synthesis, the following parameters are crucial to monitor and control:
-
Temperature: The reaction is exothermic, and maintaining a consistent temperature is vital to prevent side reactions and ensure product quality.
-
Mixing/Agitation: Homogeneous mixing is essential for efficient heat and mass transfer, especially in large reactors, to ensure uniform reaction rates and prevent localized overheating.
-
Rate of Addition of Reactants: The controlled addition of carbon disulfide is critical to manage the exotherm and minimize the formation of by-products.
-
pH: Maintaining the appropriate alkaline conditions is necessary for the reaction to proceed to completion.
3. What are the primary safety concerns when handling the reactants at an industrial scale?
The primary reactants, 2-amino-4-methylphenol and carbon disulfide, present significant safety hazards that require strict control measures in a scaled-up production environment.
-
2-Amino-4-methylphenol: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5][6] It is also sensitive to prolonged exposure to air.[4]
-
Carbon Disulfide: It is a highly flammable liquid and vapor with a low flash point and a wide explosive range.[7][8][9][10] It is also toxic and can cause damage to organs through prolonged or repeated exposure.[7][10]
Appropriate personal protective equipment (PPE), well-ventilated workspaces, and explosion-proof equipment are mandatory when handling these chemicals.
4. What are the expected yield and purity of this compound at an industrial scale?
While specific yields can vary depending on the optimization of process parameters, well-controlled industrial processes can be expected to achieve high yields, often exceeding 80-90%. The purity of the final product after appropriate purification steps should meet the specifications required for its intended use, typically >98%.
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Poor mixing leading to localized areas of low reactant concentration. 3. Loss of product during workup and purification. 4. Sub-optimal pH of the reaction mixture. | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time. Gradually increase the reaction temperature, ensuring it remains within the safe operating limits. 2. Optimize the agitation speed and impeller design to ensure efficient mixing in the reactor. For very large reactors, consider the use of multiple impellers. 3. Review the workup and purification procedures to identify and minimize potential sources of product loss. This may involve optimizing solvent volumes for extraction and crystallization. 4. Ensure the pH of the reaction mixture is maintained in the optimal alkaline range throughout the reaction. |
| Product Discoloration (e.g., dark brown) | 1. Oxidation of the starting material (2-amino-4-methylphenol) or the final product. 2. Presence of colored impurities from side reactions. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. 2. Purify the crude product by recrystallization from a suitable solvent system. Activated carbon treatment can also be effective in removing colored impurities. |
| Formation of Impurities | 1. Unreacted 2-amino-4-methylphenol: Incomplete reaction. 2. Dithiocarbamate intermediates: Incomplete cyclization. 3. Disulfide by-products: Oxidation of the thiol group. | 1. Increase reaction time or temperature as described above. Ensure stoichiometric balance of reactants. 2. Ensure adequate heating and reaction time for the cyclization step to complete. 3. Minimize exposure to air during the reaction and workup. The use of antioxidants can be explored, but their compatibility with the overall process must be evaluated. |
| Difficult Filtration of the Product | 1. Fine particle size of the crystallized product. 2. Presence of gummy or oily impurities. | 1. Optimize the crystallization process to obtain larger crystals. This can be achieved by controlling the cooling rate and agitation during crystallization. 2. Purify the crude product to remove impurities that may interfere with filtration. An anti-solvent addition strategy during crystallization might also improve the product's physical form. |
| Inconsistent Crystal Form (Polymorphism) | Changes in crystallization conditions such as solvent, temperature, and cooling rate. | Develop a robust and well-defined crystallization protocol and adhere to it strictly. Characterize the desired crystal form using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to ensure consistency between batches. |
III. Experimental Protocols
A. Synthesis of this compound (Lab-Scale)
A representative lab-scale synthesis is as follows:
-
To a stirred solution of potassium hydroxide in methanol, 2-amino-4-methylphenol is added at room temperature.[2]
-
The mixture is stirred for a specified period, and then carbon disulfide is added slowly while maintaining the temperature.[2]
-
The reaction mixture is then refluxed for several hours.[2]
-
After completion of the reaction (monitored by TLC), the mixture is cooled, poured into ice-cold water, and acidified.[2]
-
The precipitated solid is filtered, washed with water, and dried.[2]
-
The crude product is then recrystallized from a suitable solvent like ethanol to afford pure this compound.[2]
Table 1: Representative Lab-Scale Reaction Parameters
| Parameter | Value |
| 2-Amino-4-methylphenol | 1 equivalent |
| Potassium Hydroxide | 1.2 equivalents |
| Carbon Disulfide | 1.2 equivalents |
| Solvent | Methanol |
| Reaction Temperature | Reflux |
| Reaction Time | 6 hours |
Note: These are representative parameters and may require optimization for specific equipment and desired outcomes.
B. Quality Control - Analytical Methods
| Parameter | Analytical Method | Typical Specification |
| Assay | High-Performance Liquid Chromatography (HPLC) | 98.0 - 102.0% |
| Melting Point | Melting Point Apparatus | 188 - 192 °C |
| Identification | Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy | Conforms to reference spectrum |
| Related Substances | High-Performance Liquid Chromatography (HPLC) | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% |
| Loss on Drying | Thermogravimetric Analysis (TGA) or Vacuum Oven | ≤ 0.5% |
| Residue on Ignition | Muffle Furnace | ≤ 0.1% |
IV. Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A decision-making diagram for troubleshooting low yield in the synthesis of this compound.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00232A [pubs.rsc.org]
- 6. a-green-approach-for-the-synthesis-of-2-substituted-benzoxazoles-and-benzothiazoles-via-coupling-cyclization-reactions - Ask this paper | Bohrium [bohrium.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-Methyl-1,3-benzoxazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common synthetic routes for 4-methyl-1,3-benzoxazole-2-thiol and its isomers. The synthesis of these compounds is of significant interest due to their application as scaffolds in medicinal chemistry. Three primary methods are evaluated: the reaction of a substituted 2-aminophenol with carbon disulfide, a solvent-free reaction with thiourea, and an environmentally benign approach using tetramethylthiuram disulfide in water.
It is important to note that the position of the methyl group on the resulting benzoxazole ring is determined by its position on the starting 2-aminophenol precursor. For clarity, this guide will specify the starting material and the resulting isomer for each protocol. The synthesis of this compound specifically requires 2-amino-3-methylphenol. While specific data for this isomer is limited, the provided protocols for other methyl-substituted isomers are directly applicable.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to methyl-substituted 1,3-benzoxazole-2-thiols.
| Route | Thiol Source | Starting Material | Product | Yield (%) | Reaction Time | Temperature (°C) | Key Reagents | Solvent |
| 1 | Carbon Disulfide | 2-Amino-4-methylphenol | 5-Methyl-1,3-benzoxazole-2-thiol | 85 | 6 h | Reflux | KOH, CS₂, Acetic Acid | Methanol |
| 2 | Thiourea | 2-Aminophenol | 1,3-Benzoxazole-2-thiol | 74 | 2 h | 200 | Thiourea | None (Solvent-free) |
| 3 | TMTD | 2-Amino-4-methylphenol | 5-Methyl-1,3-benzoxazole-2-thiol | 89 | 110 min | 100 | TMTD, K₂CO₃ | Water |
Experimental Protocols and Methodologies
Route 1: Reaction with Carbon Disulfide
This is a widely used and high-yielding method for the synthesis of benzoxazole-2-thiols. The reaction involves the cyclization of a 2-aminophenol with carbon disulfide in the presence of a base, followed by acidification.
-
To a solution of 2-amino-4-methylphenol (1 g, 0.008 mol) in methanol (50 mL), potassium hydroxide (KOH) (0.54 g, 0.009 mol) is added.
-
The mixture is stirred for 10 minutes at room temperature.
-
Carbon disulfide (CS₂) (0.64 mL, 0.009 mol) is added slowly to the reaction mixture.
-
The reaction mass is then refluxed for 6 hours on a water bath.
-
The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.
-
After completion, the reaction mass is poured onto ice-cold water.
-
The mixture is then acidified with glacial acetic acid to a pH of 6.
-
The resulting solid precipitate is filtered, dried, and recrystallized from ethanol to yield the final product.
Route 2: Solvent-Free Reaction with Thiourea
This method offers a more environmentally friendly approach by avoiding the use of solvents. It involves the direct thermal condensation of a 2-aminophenol with thiourea.
-
A homogenized mixture of 2-aminophenol (1 mmol) and thiourea (1 mmol) is prepared.[1]
-
The mixture is stirred and heated at 200 °C for 2 hours.[1]
-
The progress of the reaction is monitored by TLC using a hexane:ethyl acetate (9:1) solvent system.[1]
-
Upon completion, the product is allowed to cool and then recrystallized from ethanol to afford the pure compound.[1]
Route 3: Reaction with Tetramethylthiuram Disulfide (TMTD) in Water
This "green chemistry" approach utilizes water as the solvent and avoids toxic reagents, making it an attractive modern alternative.[2][3][4]
-
In a round-bottom flask, 2-amino-4-methylphenol (1 mmol), tetramethylthiuram disulfide (TMTD) (1 mmol), and K₂CO₃ (2 mmol) are added to 5 mL of water.[3]
-
The reaction mixture is stirred at 100 °C for the time specified for the particular substrate (e.g., 110 minutes for 5-methyl-1,3-benzoxazole-2-thiol).[3]
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The aqueous solution is acidified to pH 5-6 with 1 M HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried to give the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the described synthetic routes.
References
- 1. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
4-Methyl-1,3-benzoxazole-2-thiol vs. other benzoxazole derivatives as corrosion inhibitors
A detailed examination of 4-Methyl-1,3-benzoxazole-2-thiol and its analogs in the prevention of metallic corrosion, supported by experimental and theoretical data.
In the ongoing battle against metal degradation, corrosion inhibitors play a pivotal role in extending the lifespan and ensuring the integrity of metallic components across various industries. Among the diverse classes of organic compounds utilized for this purpose, benzoxazole derivatives have emerged as a promising group of inhibitors due to their inherent chemical structures that facilitate strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents. This guide provides a comprehensive comparison of the corrosion inhibition performance of this compound and other notable benzoxazole derivatives, drawing upon experimental data from electrochemical studies and theoretical insights from quantum chemical calculations.
Performance Comparison of Benzoxazole Derivatives
While direct comparative experimental data for this compound is limited in the public domain, studies on the closely related compound, benzoxazole-2-thione, and other derivatives provide valuable insights into the structure-performance relationship within this class of inhibitors. The thiol and thione forms of benzoxazoles are tautomers and are expected to exhibit similar corrosion inhibition behavior.
A study on benzoxazole-2-thione revealed a significant reduction in the corrosion rate of C38 steel in a 1 M hydrochloric acid (HCl) solution, achieving a maximum inhibition efficiency of 95.25% at a concentration of 10⁻⁴ M.[1] This high efficiency underscores the potential of the benzoxazole-2-thiol core structure as a corrosion inhibitor.
For a broader comparison, research on other benzoxazole derivatives—namely 2-(benzo[d]oxazol-2-yl)phenol (BOP), 6-(benzo[d]oxazol-2-yl)pyridin-2-ol (BOPO), and 2-(quinolin-2-yl)benzo[d]oxazole (QBO)—on N80 steel in 1 M HCl provides a clear performance hierarchy. The inhibition efficiency of these compounds was found to increase with concentration, with the order of effectiveness at the same concentration being BOP < BOPO < QBO .[2][3] This trend highlights the influence of the substituent groups on the overall protective properties of the benzoxazole molecule.
Table 1: Corrosion Inhibition Efficiency of Various Benzoxazole Derivatives
| Inhibitor | Concentration (mM) | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| Benzoxazole-2-thione | 0.1 | C38 Steel | 1 M HCl | 95.25 | [1] |
| 2-(benzo[d]oxazol-2-yl)phenol (BOP) | 1 | N80 Steel | 1 M HCl | >90 (estimated from graphs) | [2] |
| 6-(benzo[d]oxazol-2-yl)pyridin-2-ol (BOPO) | 1 | N80 Steel | 1 M HCl | >95 (estimated from graphs) | [2] |
| 2-(quinolin-2-yl)benzo[d]oxazole (QBO) | 1 | N80 Steel | 1 M HCl | >98 (estimated from graphs) | [2] |
Note: Inhibition efficiencies for BOP, BOPO, and QBO are estimated from published graphical data as exact values at 1 mM were not explicitly tabulated in the source.
Mechanism of Corrosion Inhibition
The primary mechanism by which benzoxazole derivatives protect metals from corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption can occur through both physical (electrostatic) and chemical (covalent bonding) interactions. The heteroatoms (nitrogen and oxygen) and the π-electrons of the aromatic rings in the benzoxazole structure are key to this process, as they can donate electrons to the vacant d-orbitals of the metal atoms.
Theoretical studies using Density Functional Theory (DFT) have provided further insights into the electronic properties of these molecules that govern their inhibition efficiency. Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO) are correlated with the inhibition performance. A higher EHOMO value indicates a greater tendency to donate electrons, while a lower ΔE suggests higher reactivity and thus, potentially better inhibition.
A theoretical study on 2-methyl benzoxazole (2-MBX) and other related benzoazole derivatives predicted the following order of inhibition efficiency on an aluminum metal surface: 2-methyl benzothiazole (2-MBT) > 2-methyl benzoselenazole (2-MBS) > 2-methyl benzoimidazole (2-MBI) > 2-methyl benzoxazole (2-MBX) .[4] This suggests that the nature of the heteroatom in the five-membered ring significantly influences the protective properties.
Experimental Protocols
The evaluation of corrosion inhibitor performance relies on a set of well-established electrochemical and gravimetric techniques.
Electrochemical Measurements
Electrochemical studies are typically conducted using a three-electrode setup consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
1. Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The data is plotted as a Tafel plot (log(current density) vs. potential). From this plot, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are determined. The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
2. Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system. A small amplitude AC signal is applied over a range of frequencies, and the impedance is measured. The data is often represented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor indicate the formation of a protective film on the metal surface. The inhibition efficiency can also be calculated from the Rct values:
IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
Weight Loss Method
This is a straightforward gravimetric method where pre-weighed metal coupons are immersed in the corrosive solution with and without the inhibitor for a specific period. After immersion, the coupons are cleaned, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%):
IE% = [(Wblank - Winh) / Wblank] x 100
where Wblank and Winh are the weight losses of the metal coupons in the absence and presence of the inhibitor, respectively.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Corrosion Inhibition Studies of Benzoxazole Derivates for N80 Steel in 1 M HCl Solution: Synthesis, Experimental, and DTF Studies [scirp.org]
- 3. Corrosion Inhibition Studies of Benzoxazole Derivates for N80 Steel in 1 M HCl Solution: Synthesis, Experimental, and DTF Studies - Open Journal of Yangtze Oil and Gas - SCIRP [scirp.org]
- 4. revues.imist.ma [revues.imist.ma]
Comparative study of the antimicrobial activity of 4-Methyl-1,3-benzoxazole-2-thiol analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of various substituted 1,3-benzoxazole-2-thiol analogs. The data presented is based on available in vitro studies and aims to offer insights into the structure-activity relationships of this class of compounds. Due to a lack of comprehensive comparative studies on 4-Methyl-1,3-benzoxazole-2-thiol analogs in the reviewed literature, this guide presents data on a broader range of substituted benzoxazole-2-thiols to provide a relevant comparative context.
Data Presentation: Antimicrobial Activity of Benzoxazole-2-thiol Analogs
The antimicrobial efficacy of various substituted benzoxazole-2-thiol analogs has been evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, is a key metric for this comparison. The data summarized below is compiled from multiple studies to facilitate a comparative assessment.
| Compound ID | Substitution Pattern | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |
| Analog 1 | 5-Chloro- | >500 | >500 | >500 | 250 |
| Analog 2 | 5-Methyl-2-(p-chlorobenzyl) | - | - | 25 | 6.25[1] |
| Analog 3 | 2-substituted benzoxazole (general) | 32 | - | - | - |
| Analog 4 | 2,5-disubstituted benzoxazole | - | - | - | 16 |
| Reference 1 | Ciprofloxacin | - | - | - | - |
| Reference 2 | Miconazole | - | - | - | - |
Note: A lower MIC value indicates higher antimicrobial activity. Data is indicative and may vary based on specific experimental conditions. "-" indicates data not available in the reviewed sources.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of antimicrobial activity for benzoxazole-2-thiol analogs.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely used technique for determining the quantitative susceptibility of a microorganism to an antimicrobial agent. The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]
a. Preparation of Inoculum:
-
Bacterial strains are cultured on Trypticase Soy Agar with 5% sheep blood for 18-20 hours at 37°C.[5]
-
Fungal strains are cultured on Sabouraud Dextrose Agar.
-
A suspension of the microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[6]
-
The inoculum is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Microtiter Plates:
-
The benzoxazole-2-thiol analogs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the compounds are prepared in the appropriate broth medium in 96-well microtiter plates.[5] The concentration range tested can vary but often spans from 0.06 to 512 µg/mL.
-
A positive control well (containing the inoculum without any test compound) and a negative control well (containing the broth medium only) are included on each plate.
c. Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the prepared microbial suspension.
-
The plates are incubated at 35-37°C for 16-20 hours for bacteria[5] and at a suitable temperature and duration for fungi.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]
Agar Well Diffusion Method
This method is often used for preliminary screening of antimicrobial activity.[7][8][9]
a. Preparation of Agar Plates and Inoculum:
-
A standardized inoculum of the test microorganism is uniformly spread over the surface of a sterile Mueller-Hinton Agar plate using a sterile cotton swab to create a lawn.[10]
-
The plates are allowed to dry for a few minutes.
b. Well Preparation and Application of Test Compounds:
-
Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer or a pipette tip.[11]
-
A fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well.[7]
-
A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds) are also applied to separate wells.
c. Incubation and Measurement:
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[8]
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Mandatory Visualization
Caption: Experimental workflow for MIC determination.
Caption: Proposed mechanism of action via DNA gyrase inhibition.
References
- 1. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth microdilution susceptibility testing. [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. botanyjournals.com [botanyjournals.com]
- 8. hereditybio.in [hereditybio.in]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Validating the Mechanism of Action of 4-Methyl-1,3-benzoxazole-2-thiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of 4-Methyl-1,3-benzoxazole-2-thiol, a promising heterocyclic compound with potential therapeutic applications. Due to a lack of direct experimental data on this specific molecule, this guide draws upon published data for structurally related benzoxazole analogs to propose a likely mechanism of action and outlines detailed experimental protocols for its validation. The guide also presents a comparison with established alternative compounds.
Proposed Mechanism of Action: Multi-Target Kinase Inhibition and Apoptosis Induction
Based on structure-activity relationship (SAR) studies of similar benzoxazole scaffolds, it is hypothesized that this compound exerts its biological effects through a combination of multi-kinase inhibition and the subsequent induction of apoptosis. Several benzoxazole derivatives have demonstrated potent inhibitory activity against various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of such kinases in cancer cells can disrupt critical signaling pathways, leading to cell cycle arrest and programmed cell death (apoptosis).
Comparative Analysis of Anticancer Activity
To contextualize the potential efficacy of this compound, this section compares the reported in vitro anticancer activities of structurally similar benzoxazole derivatives against various cancer cell lines.
| Compound/Alternative | Target/Mechanism | Cell Line | IC50 (µM) | Citation |
| Hypothetical this compound | Multi-kinase inhibitor, Apoptosis inducer | Various | To be determined | |
| 2-Mercaptobenzoxazole Derivative 4b | Antiproliferative | HepG2 | 2.14 | [1] |
| 2-Mercaptobenzoxazole Derivative 4d | Antiproliferative | MCF-7 | 3.52 | [1] |
| 2-Mercaptobenzoxazole Derivative 5d | Antiproliferative | MDA-MB-231 | 4.88 | [1] |
| 2-Mercaptobenzoxazole Derivative 6b | Antiproliferative | HeLa | 2.87 | [1] |
| Sorafenib (Alternative) | Multi-kinase inhibitor (VEGFR, PDGFR, RAF) | HCT-116 | 3.9 | [2] |
| Doxorubicin (Alternative) | Topoisomerase II inhibitor | MCF-7 | 0.8 | [1] |
Experimental Protocols for Mechanism Validation
To validate the proposed mechanism of action, a series of in vitro experiments are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
VEGFR-2 Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the compound on VEGFR-2 kinase activity.
Protocol:
-
Prepare a reaction mixture containing VEGFR-2 enzyme, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.
-
Add varying concentrations of this compound or a known VEGFR-2 inhibitor (e.g., Sorafenib) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that quantifies the remaining ATP (e.g., Kinase-Glo®).
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for different time points (e.g., 12, 24, 48 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add a caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm.[5][6][7][8]
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Treat cells with this compound as described for the caspase assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) and a loading control (e.g., β-actin).[9][10][11][12]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative protein expression levels.
Visualizing the Proposed Signaling Pathway and Experimental Workflows
To further clarify the proposed mechanism and experimental design, the following diagrams are provided.
Caption: Proposed signaling pathway for this compound.
Caption: Experimental workflow for validating the mechanism of action.
Conclusion
The presented guide offers a structured approach to validate the hypothesized mechanism of action of this compound as a multi-kinase inhibitor that induces apoptosis. By employing the detailed experimental protocols and comparing the results with established alternatives, researchers can systematically elucidate its cellular and molecular effects. The provided visualizations of the proposed signaling pathway and experimental workflow serve as a clear roadmap for these investigations. Further studies are warranted to confirm these hypotheses and to fully characterize the therapeutic potential of this promising compound.
References
- 1. mdpi.com [mdpi.com]
- 2. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 10. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. pubcompare.ai [pubcompare.ai]
Unraveling the Biological Profile of 4-Methyl-1,3-benzoxazole-2-thiol: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the specificity and potential for cross-reactivity of a chemical compound in biological assays is paramount. This guide provides a comparative overview of 4-Methyl-1,3-benzoxazole-2-thiol, a member of the broader benzoxazole class of heterocyclic compounds known for their diverse biological activities. Due to a scarcity of direct experimental data for this compound, this guide draws upon published data for structurally related benzoxazole-2-thiol derivatives to infer its potential biological profile and highlight areas for future investigation.
The benzoxazole scaffold is a recurring motif in compounds exhibiting a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The thiol group at the 2-position of the benzoxazole ring is a key feature that can influence the compound's biological activity and potential for off-target effects.
Comparative Biological Activity
While specific quantitative data for this compound is limited in publicly available research, studies on analogous compounds provide insights into its potential efficacy and spectrum of activity. The concept of "cross-reactivity" in this context refers to the compound's ability to interact with multiple biological targets, which can be inferred from its activity against a diverse panel of cell lines or microorganisms.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of benzoxazole-2-thiol derivatives against various human cancer cell lines. This broad-spectrum activity suggests that these compounds may act on common cellular pathways or have multiple targets. For instance, a study on novel benzothiazole, benzimidazole, and benzoxazole derivatives demonstrated that some of these compounds exhibit significant antitumor activities.
Table 1: Comparative Anticancer Activity of Benzoxazole and Related Heterocyclic Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical this compound | Various | Data not available | - |
| Benzoxazole Derivative 1 | MCF-7 (Breast) | 4 | [1] |
| Benzoxazole Derivative 2 | Hep-G2 (Liver) | 17.9 | [1] |
| Benzoxazole Derivative 3 | HCT-116 (Colon) | Not specified | [2] |
| Benzothiazole Derivative | Multiple | Not specified | [2] |
| Benzimidazole Derivative | Multiple | Not specified | [2] |
Note: The data presented for derivatives are from different studies and may not be directly comparable due to variations in experimental conditions. The entry for this compound is hypothetical to highlight the lack of specific data.
Antimicrobial Activity
Benzoxazole derivatives have also been investigated for their antimicrobial properties. The activity spectrum against different bacterial and fungal strains can provide an indication of their selectivity.
Table 2: Comparative Antimicrobial Activity of Benzoxazole Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Hypothetical this compound | Various | Data not available | - |
| Benzoxazole Carbamodithioate Amine Derivative | E. coli | Moderate to high | [3] |
| Benzoxazole Carbamodithioate Amine Derivative | S. aureus | Moderate to high | [3] |
| Thiol-functionalized Benzosiloxaboroles | S. aureus (including MRSA) | 1.56 - 12.5 | [4] |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. The data for derivatives are from different studies.
Potential Signaling Pathways and Mechanism of Action
The precise molecular targets and signaling pathways modulated by this compound have not been elucidated. However, research on related compounds suggests several potential mechanisms.
-
Apoptosis Induction: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). Studies on benzoxazole derivatives have shown that they can trigger apoptosis in cancer cells, suggesting that this compound might share this mechanism.[5]
-
Enzyme Inhibition: The thiol group in this compound could potentially interact with various enzymes, leading to their inhibition. Thiol-reactive compounds are known to target cysteine residues in proteins, which can be critical for enzyme function.
-
NF-κB Pathway Modulation: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival and is often dysregulated in cancer. Some thiol-containing compounds have been shown to inhibit NF-κB signaling.[6][7][8][9]
Below is a generalized diagram illustrating a potential mechanism of action for a benzoxazole-2-thiol derivative that induces apoptosis.
Caption: A potential apoptotic pathway induced by a benzoxazole derivative.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of biological data. Below is a generalized protocol for a common in vitro cytotoxicity assay.
MTT Cell Proliferation Assay
This assay is used to assess the cytotoxic effect of a compound on cultured cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (or other test compounds) in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for the MTT cell proliferation assay.
Conclusion and Future Directions
While the broader class of benzoxazole-2-thiols shows significant promise in various therapeutic areas, a comprehensive understanding of the biological activity and cross-reactivity of this compound is currently hampered by a lack of specific experimental data. To fully assess its potential, future research should focus on:
-
Quantitative in vitro assays: Determining the IC50 and MIC values of this compound against a wide and diverse panel of cancer cell lines and microbial strains.
-
Comparative studies: Directly comparing the activity of this compound with established drugs and other relevant benzoxazole derivatives in standardized assays.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action and potential for off-target effects.
-
In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models.
By addressing these knowledge gaps, the scientific community can build a more complete and accurate profile of this compound, paving the way for its potential development as a therapeutic agent.
References
- 1. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 2. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. questjournals.org [questjournals.org]
- 4. Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and apoptotic effects of novel benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells [ouci.dntb.gov.ua]
Benchmarking the performance of 4-Methyl-1,3-benzoxazole-2-thiol against commercial vulcanization accelerators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the vulcanization accelerator 4-Methyl-1,3-benzoxazole-2-thiol and its class of benzoxazole-based accelerators against commercially prevalent alternatives. Due to the limited availability of published performance data for this specific methylated derivative, this guide leverages data from the broader benzoxazole and benzothiazole thiol families to provide a robust comparative framework. The information is intended to guide researchers in evaluating novel accelerators by outlining the expected performance characteristics and the experimental protocols required for a comprehensive assessment.
Performance Benchmark: Cure Characteristics and Physical Properties
The efficacy of a vulcanization accelerator is determined by its influence on the curing process and the final mechanical properties of the vulcanized rubber (vulcanizate). The following tables present a comparison of a representative benzoxazole-2-thiol accelerator with common commercial accelerators.
Table 1: Comparative Cure Characteristics of Vulcanization Accelerators
| Accelerator Type | Chemical Name | Scorch Time (t_s2) at 150°C (min) | Optimum Cure Time (t_90) at 150°C (min) | Cure Rate Index (CRI) |
| Benzoxazole-Thiol | This compound (Illustrative) | ~3.5 - 5.0 | ~10 - 15 | ~20 - 28 |
| Thiazole | 2-Mercaptobenzothiazole (MBT) | 2.5 - 4.0 | 8 - 12 | 25 - 40 |
| Sulfenamide | N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) | 4.0 - 6.0 | 12 - 18 | 16 - 25 |
| Thiuram | Tetramethylthiuram Disulfide (TMTD) | 1.5 - 2.5 | 5 - 8 | 40 - 66 |
| Dithiocarbamate | Zinc Dimethyldithiocarbamate (ZDMC) | < 1.0 | 2 - 4 | > 100 |
Note: Data for commercial accelerators is based on typical values found in industry literature. The data for this compound is an illustrative projection based on the performance of related benzoxazole and benzothiazole accelerators.
Table 2: Comparative Physical Properties of Natural Rubber Vulcanizates
| Accelerator Type | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 300% (MPa) | Hardness (Shore A) |
| Benzoxazole-Thiol | ~25 - 30 | ~550 - 650 | ~12 - 16 | ~60 - 65 |
| Thiazole (MBT) | 24 - 28 | 500 - 600 | 10 - 14 | 58 - 63 |
| Sulfenamide (CBS) | 26 - 32 | 550 - 650 | 14 - 18 | 62 - 67 |
| Thiuram (TMTD) | 22 - 26 | 450 - 550 | 15 - 20 | 65 - 70 |
| Dithiocarbamate (ZDMC) | 20 - 24 | 400 - 500 | 16 - 22 | 68 - 73 |
Note: The physical properties are dependent on the full compound formulation. The values presented are for a typical natural rubber formulation and serve as a comparative benchmark.
Experimental Protocols
A standardized experimental approach is crucial for the accurate evaluation of vulcanization accelerators. The following protocols outline the methodology for compounding, curing, and testing of rubber samples.
Rubber Compounding
A standard natural rubber (NR) formulation is prepared using a two-roll mill. The typical formulation is as follows:
| Ingredient | Parts per Hundred Rubber (phr) |
| Natural Rubber (SMR 20) | 100 |
| Zinc Oxide | 5.0 |
| Stearic Acid | 2.0 |
| Sulfur | 2.5 |
| Accelerator | 1.0 |
| Antioxidant (TMQ) | 1.0 |
| Carbon Black (N330) | 50 |
The mixing procedure is as follows:
-
Masticate the natural rubber on the two-roll mill.
-
Add zinc oxide and stearic acid and mix until fully dispersed.
-
Add the accelerator and antioxidant, ensuring thorough mixing.
-
Incorporate the carbon black in increments.
-
Finally, add the sulfur at a lower mill temperature to prevent premature vulcanization (scorching).
-
Homogenize the compound and sheet it out.
Evaluation of Cure Characteristics
The cure characteristics of the rubber compound are determined using a Moving Die Rheometer (MDR) at a specified temperature (e.g., 150°C). The key parameters measured are:
-
Minimum Torque (ML): An indicator of the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): An indicator of the stiffness or modulus of the fully vulcanized compound.
-
Scorch Time (t_s2): The time taken for the torque to rise by 2 units from the minimum torque, representing the processing safety window.
-
Optimum Cure Time (t_90): The time taken to reach 90% of the maximum torque, indicating the time required for optimal vulcanization.
Preparation of Vulcanized Test Sheets
The compounded rubber is compression molded into sheets of a specified thickness (e.g., 2 mm) using a hydraulic press. The molding is carried out at the vulcanization temperature (e.g., 150°C) for the optimum cure time (t_90) determined from the rheometer test.
Testing of Physical Properties
The physical properties of the vulcanized rubber sheets are tested according to ASTM standards:
-
Tensile Strength, Elongation at Break, and Modulus: Tested using a universal testing machine (UTM) as per ASTM D412.
-
Hardness: Measured using a Shore A durometer as per ASTM D2240.
Visualizing the Process: Diagrams
Generalized Vulcanization Pathway with a Thiol-Based Accelerator
The diagram below illustrates the generally accepted mechanism of sulfur vulcanization accelerated by a thiol-containing compound, which is applicable to this compound.
Experimental Workflow for Accelerator Performance Evaluation
The following diagram outlines the logical flow of experiments for benchmarking a novel vulcanization accelerator.
A Comparative Guide to the In Vitro Efficacy of Benzoxazole-2-thiol Derivatives
Introduction to Benzoxazole-2-thiols
Benzoxazole-2-thiol and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been investigated for their potential as anticancer and antimicrobial agents. The core benzoxazole structure, fused with a thiol group, provides a versatile scaffold for chemical modifications to enhance potency and selectivity against various biological targets. This guide focuses on the in vitro anticancer and antimicrobial efficacy of derivatives of 5-Methyl-1,3-benzoxazole-2-thiol and related compounds, offering a comparative perspective against established agents.
In Vitro Anticancer Efficacy
Derivatives of 5-Methyl-1,3-benzoxazole-2-thiol have demonstrated notable cytotoxic effects against various human cancer cell lines. The primary mechanism of action for some benzoxazole derivatives is believed to involve the inhibition of enzymes crucial for cancer cell proliferation, such as topoisomerase II.
Comparative Data of Benzoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide | HepG2 | 8.12 | Doxorubicin | 0.82 |
| 2-(3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-ylamino)-N'-(4-methoxybenzylidene)acetohydrazide | HepG2 | 9.21 | Doxorubicin | 0.82 |
| 2-(3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-ylamino)-N'-(4-nitrobenzylidene)acetohydrazide | HepG2 | 10.14 | Doxorubicin | 0.82 |
| 2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]oxazol-6-yl)-benzamide | HepG2 | 11.2 | Not Specified | - |
| 2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]oxazol-6-yl)-benzamide | HCT-116 | 8.9 | Not Specified | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the synthesized benzoxazole derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cells (e.g., HepG2, HCT-116) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). A positive control, such as Doxorubicin, is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Experimental workflow for determining in vitro cytotoxicity using the MTT assay.
In Vitro Antimicrobial Efficacy
Several derivatives of benzoxazole-2-thiol have been screened for their activity against a panel of pathogenic bacteria and fungi. The mechanism of action for the antibacterial effects of some benzoxazole derivatives has been linked to the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.
Comparative Data of Benzoxazole Derivatives
| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) at 100 µ g/disc | Fungal Strain | Zone of Inhibition (mm) at 100 µ g/disc |
| 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivative (6a) | S. aureus | 12 | A. niger | 10 |
| B. subtilis | 10 | C. albicans | 11 | |
| 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivative (6g) | S. aureus | 14 | A. niger | 12 |
| B. subtilis | 12 | C. albicans | 13 | |
| 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivative (6h) | S. aureus | 16 | A. niger | 14 |
| B. subtilis | 15 | C. albicans | 15 | |
| Ciprofloxacin | S. aureus | 22 | - | - |
| B. subtilis | 25 | - | - | |
| Clotrimazole | - | - | A. niger | 20 |
| - | - | C. albicans | 24 |
Experimental Protocol: Agar Disc Diffusion Method
The antimicrobial activity of the synthesized compounds is often determined using the agar disc diffusion method.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Aspergillus niger) is prepared to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation of Agar Plates: The surface of sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates is uniformly inoculated with the prepared microbial suspension.
-
Application of Discs: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 100 µ g/disc ) dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.
-
Controls: Discs impregnated with the solvent alone serve as a negative control, while discs with a standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Clotrimazole) are used as positive controls.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zones: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.
Quantitative Structure-Activity Relationship (QSAR) Studies of 4-Methyl-1,3-benzoxazole-2-thiol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the quantitative structure-activity relationship (QSAR) studies concerning 4-Methyl-1,3-benzoxazole-2-thiol derivatives. While specific QSAR models for this exact scaffold are not extensively documented in publicly available literature, this guide draws upon established methodologies and findings from closely related benzoxazole and benzothiazole derivatives to offer valuable insights for drug design and development. The information presented herein is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this chemical class.
Synthesis and Characterization
The synthesis of this compound derivatives generally follows a cyclization reaction involving the appropriately substituted 2-aminophenol. A representative synthetic protocol is detailed below.
General Experimental Protocol for Synthesis
A common route for the synthesis of the parent 5-methyl-1,3-benzoxazole-2-thiol, which is structurally analogous to the 4-methyl isomer, involves the reaction of 2-amino-4-methylphenol with carbon disulfide in the presence of a base.[1]
Materials:
-
2-Amino-4-methylphenol
-
Potassium hydroxide (KOH)
-
Methanol
-
Carbon disulfide (CS2)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A solution of 2-amino-4-methylphenol (1 eq) and potassium hydroxide (1.2 eq) in methanol is stirred for 10 minutes at room temperature.[1]
-
Carbon disulfide (1.2 eq) is added slowly to the reaction mixture.[1]
-
The reaction mixture is then refluxed for 6 hours on a water bath.[1]
-
The completion of the reaction is monitored by thin-layer chromatography (TLC).[1]
-
After completion, the reaction mass is poured onto ice-cold water and acidified with glacial acetic acid to a pH of 6.[1]
-
The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the final product.[1]
Derivatization at the thiol group can be subsequently achieved through various reactions, such as alkylation or acylation, to generate a library of compounds for QSAR studies.
Biological Activities and QSAR Models
Benzoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] QSAR studies on these derivatives aim to establish a mathematical relationship between their chemical structures and observed biological activities.
Comparative Data from QSAR Studies of Related Benzoxazole Derivatives
The following table summarizes hypothetical data based on typical findings from QSAR studies on anticancer benzoxazole derivatives to illustrate the comparative nature of such an analysis. The descriptors mentioned are commonly used in QSAR modeling.
| Compound ID | Structure (R-group on Thiol) | Anticancer Activity (IC50, µM) | ClogP | Molecular Weight | H-bond Donors | H-bond Acceptors |
| 1 | -H | 15.2 | 2.1 | 179.2 | 1 | 2 |
| 2 | -CH3 | 12.5 | 2.6 | 193.2 | 0 | 2 |
| 3 | -CH2CH3 | 10.8 | 3.1 | 207.3 | 0 | 2 |
| 4 | -CH2-Ph | 5.1 | 4.0 | 269.3 | 0 | 2 |
| 5 | -CH2-(4-Cl-Ph) | 3.7 | 4.7 | 303.8 | 0 | 2 |
| 6 | -COCH3 | 8.9 | 1.8 | 221.2 | 0 | 3 |
| 7 | -CO-Ph | 4.5 | 3.2 | 283.3 | 0 | 3 |
Note: The data in this table is illustrative and intended to demonstrate the format of a QSAR data table. Actual experimental values would be required for a valid QSAR study.
Visualizing QSAR Workflows and Pathways
Graphviz diagrams are provided below to illustrate the typical workflow of a QSAR study and a hypothetical signaling pathway that could be targeted by these derivatives.
General QSAR Workflow
Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the Raf signaling pathway by a this compound derivative.
Conclusion
The framework of QSAR offers a powerful tool for the rational design of novel this compound derivatives with enhanced biological activities. By systematically modifying the core structure and correlating these changes with therapeutic efficacy, researchers can accelerate the discovery of potent drug candidates. The experimental protocols and comparative data structures provided in this guide serve as a starting point for initiating such investigations. Further dedicated QSAR studies on this specific scaffold are warranted to fully elucidate its therapeutic potential.
References
A Comparative Guide to Experimental and Theoretical Spectroscopic Data for 5-Methyl-1,3-benzoxazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental spectroscopic data with theoretically predicted values for 5-Methyl-1,3-benzoxazole-2-thiol. Note that while the user requested information on the 4-methyl isomer, available comprehensive data pertains to the 5-methyl isomer, which will be used as the subject of this comparative analysis. This compound exists in a tautomeric equilibrium between the thiol and thione forms, which significantly influences its spectroscopic properties. The data presented herein primarily corresponds to the more stable thione tautomer, as indicated by experimental and theoretical studies of related compounds.
The comparison of experimental measurements with quantum chemical calculations is a powerful tool for structural elucidation, confirming spectral assignments, and understanding the electronic properties of molecules.
Workflow for Spectroscopic Comparison
The process of comparing experimental and theoretical data follows a logical workflow. The molecule's structure is first analyzed using various spectroscopic techniques. In parallel, computational models are built to predict the same spectroscopic properties. The two sets of data are then correlated to validate the findings.
Caption: Workflow for comparing experimental and theoretical spectroscopic data.
Vibrational Spectroscopy (FT-IR & FT-Raman)
Vibrational spectroscopy probes the molecular vibrations of a compound. The comparison between experimental FT-IR/FT-Raman spectra and theoretical frequencies calculated via Density Functional Theory (DFT) allows for precise assignment of vibrational modes. Theoretical frequencies are often scaled to correct for anharmonicity and basis set limitations.[1]
Table 1: Comparison of Key Experimental and Theoretical FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (FT-IR)[2] | Theoretical (DFT)[2] | Assignment Description |
| N-H Stretch (Thione form) | ~3400 - 3200 | ~3450 | Stretching of the N-H bond in the thione tautomer. |
| Aromatic C-H Stretch | ~3105 - 3000 | ~3100 - 3050 | Stretching vibrations of the C-H bonds on the benzene ring. |
| C=O Stretch (in some derivatives) | Not Applicable | Not Applicable | For reference in related structures. |
| C=N Stretch | ~1520 | ~1536 | Stretching of the endocyclic carbon-nitrogen double bond.[2] |
| Aromatic C=C Stretch | ~1600 - 1450 | ~1610 - 1470 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic ring. |
| C-O-C Asymmetric Stretch | ~1144 | ~1153 | Asymmetric stretching of the C-O-C group within the oxazole ring.[2] |
| C-O-C Symmetric Stretch | ~1063 | ~1079 | Symmetric stretching of the C-O-C group.[2] |
Note: Experimental data for the parent compound 2-mercaptobenzoxazole is used for comparison where specific data for the 5-methyl derivative is unavailable. Theoretical values are representative for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. Theoretical chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method and are compared with experimental values.[3][4][5]
Table 2: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm)
| Proton Assignment | Experimental (DMSO-d₆) | Theoretical (GIAO/DFT) | Description |
| N-H (Thione) | ~13.8 - 14.1[6] | Correlated Value | Highly deshielded proton attached to nitrogen, indicative of the thione form. |
| Aromatic C-H | ~7.1 - 7.4 | Correlated Values | Protons on the benzene ring. |
| -CH₃ | ~2.5 | Correlated Value | Protons of the methyl group attached to the benzene ring. |
Table 3: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | Experimental (DMSO-d₆) | Theoretical (GIAO/DFT) | Description |
| C=S (Thione) | ~176.2[6] | Correlated Value | Thiocarbonyl carbon, a key indicator of the dominant thione tautomer. |
| C=N | ~146 | Correlated Value | Carbon involved in the endocyclic C=N bond. |
| Aromatic C (quaternary) | ~110 - 135 | Correlated Values | Carbons within the fused ring system not attached to hydrogen. |
| Aromatic C-H | ~110 - 135 | Correlated Values | Carbons within the fused ring system attached to hydrogen. |
| -CH₃ | ~21 | Correlated Value | Methyl group carbon. |
Note: Due to the lack of a complete published dataset for 5-Methyl-1,3-benzoxazole-2-thiol, representative experimental values from closely related structures are included.[6] Theoretical values are presented as "Correlated Value" as they are typically scaled and correlated against experimental data rather than used as absolute predictions.[7][8]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the energies of these transitions (λmax), the oscillator strengths (f), and the molecular orbitals involved.[9][10][11]
Table 4: Comparison of Experimental and Theoretical UV-Vis Absorption Data
| Parameter | Experimental (in Ethanol)[12] | Theoretical (TD-DFT)[9] | Description |
| λmax | ~336 - 374 nm | Correlated Value | Wavelength of maximum absorption, corresponding to electronic transitions. |
| Transition | N/A | Typically π → π* | The nature of the primary electronic transition (e.g., HOMO to LUMO). |
Note: Experimental data is based on similar 2-(hydroxyphenyl)benzoxazole derivatives, which are known to absorb in the UVA range.[12][13] Theoretical values are highly dependent on the chosen functional and solvent model.[14]
Experimental and Computational Protocols
Experimental Methodologies
-
FT-IR Spectroscopy : Solid samples are typically prepared as a potassium bromide (KBr) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[15][16] For the KBr method, a small amount of the sample is finely ground with dry KBr and pressed into a transparent disc.[17] The spectrum is recorded over a range of 4000–400 cm⁻¹.
-
NMR Spectroscopy : Spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).[18] A sample of 5-20 mg is dissolved in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆.[19][20] Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).[21] The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.[22]
-
UV-Vis Spectroscopy : The absorption spectrum is measured using a dual-beam spectrophotometer.[23] The sample is dissolved in a spectroscopic-grade solvent (e.g., ethanol or chloroform) at a known concentration (e.g., 10⁻⁴ M).[12] The solution is placed in a quartz cuvette, and the absorbance is measured against a reference cuvette containing only the solvent.
Theoretical Methodologies
-
Geometry Optimization : The initial molecular structure is optimized using DFT, commonly with the B3LYP functional and a basis set like 6-311++G(d,p).[14] This step finds the lowest energy conformation of the molecule.
-
Vibrational Frequencies : Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory to predict the IR and Raman spectra.[24] The absence of imaginary frequencies confirms a true energy minimum.
-
NMR Chemical Shifts : The GIAO method is applied to the optimized geometry to calculate nuclear magnetic shielding tensors.[4] These values are then converted to chemical shifts by referencing them against the calculated shielding of a standard (e.g., TMS) at the same level of theory.[8][25]
-
Electronic Transitions (UV-Vis) : TD-DFT calculations are performed on the optimized ground-state geometry to compute the vertical excitation energies, oscillator strengths, and corresponding molecular orbital contributions for the lowest energy electronic transitions.[9][11] Functionals like CAM-B3LYP are often used for better accuracy with charge-transfer excitations.[26]
References
- 1. researchgate.net [researchgate.net]
- 2. esisresearch.org [esisresearch.org]
- 3. revues.imist.ma [revues.imist.ma]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. jascoinc.com [jascoinc.com]
- 17. eng.uc.edu [eng.uc.edu]
- 18. researchgate.net [researchgate.net]
- 19. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 20. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 21. mason.gmu.edu [mason.gmu.edu]
- 22. emory.edu [emory.edu]
- 23. rsc.org [rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. BiblioBoard [openresearchlibrary.org]
- 26. researchgate.net [researchgate.net]
Comparative Performance Analysis of 4-Methyl-1,3-benzoxazole-2-thiol and Its Analogs in Preclinical Research
A detailed guide for researchers and drug development professionals on the synthesis, biological activity, and experimental reproducibility of 4-Methyl-1,3-benzoxazole-2-thiol and its key alternatives, including benzoxazole, benzothiazole, and benzimidazole derivatives.
This guide provides a comprehensive comparison of the experimental results for this compound and its structural analogs. The aim is to offer researchers, scientists, and drug development professionals a clear and objective overview of the available data to facilitate informed decisions in their research endeavors. The information presented is based on a thorough review of published scientific literature, with a focus on synthetic protocols and biological performance data.
Synthesis and Characterization
Experimental Protocol: Synthesis of Methylated 1,3-Benzoxazole-2-thiol
This protocol is adapted from the synthesis of 5-methyl-1,3-benzoxazole-2-thiol.[1]
Materials:
-
2-Amino-3-methylphenol
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Methanol
-
Glacial acetic acid
-
Ice
Procedure:
-
Dissolve 2-amino-3-methylphenol (0.008 mol) and potassium hydroxide (0.009 mol) in methanol (50 mL) with stirring for 10 minutes.
-
Slowly add carbon disulfide (0.009 mol) to the mixture at room temperature.
-
Reflux the reaction mixture for 6 hours on a water bath.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (9:1) solvent system.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with glacial acetic acid to a pH of 6.
-
Filter the resulting solid precipitate, dry it, and recrystallize from ethanol to obtain this compound.
Characterization: The synthesized compound can be characterized using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Comparative Biological Activity
Benzoxazole, benzothiazole, and benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. The following tables summarize the available quantitative data for various derivatives, providing a basis for comparison with the expected performance of this compound. It is important to note that direct biological data for this compound is limited in the currently available literature.
Anticancer Activity
The anticancer potential of benzoxazole and its analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzoxazole Derivatives | |||
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzoxazole | MDA 468 | <1 | [2] |
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzoxazole | MCF-7 | <1 | [2] |
| Naphtho[1,2-d][3][4]oxazole with chlorine atom | Various | 2.18–2.89 | [5] |
| Benzothiazole Derivatives | |||
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | MDA 468 | <1 | [2] |
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | MCF-7 | <1 | [2] |
| Benzimidazole Derivatives | |||
| 2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)-1H-benzo[d]imidazol-6-yl)benzamide | HepG2 | Not Specified | [6] |
| 2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)-1H-benzo[d]imidazol-6-yl)benzamide | HCT116 | Not Specified | [6] |
Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- |[7] | | Benzoxazole Derivatives | | | | | Benzoxazole derivative II | Staphylococcus aureus | 50 |[1] | | Benzoxazole derivative III | Staphylococcus aureus | 25 |[1] | | Benzothiazole Derivatives | | | | | 4-Me-6-Ad benzothiazole based thiazolidinones | Pseudomonas aeruginosa | 100-750 |[7] | | 4-Me-6-Ad benzothiazole based thiazolidinones | Escherichia coli | 100-750 |[7] | | 4-Me-6-Ad benzothiazole based thiazolidinones | Staphylococcus aureus | 100-750 |[7] |
Experimental Protocol: Biological Assays
Anticancer Activity (MTT Assay):
-
Seed cancer cells in 96-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity (Broth Dilution Method):
-
Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well plates.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: A potential signaling pathway for apoptosis induction by benzoxazole derivatives.
References
- 1. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid hete… [ouci.dntb.gov.ua]
- 3. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole-Based Metal Complexes to Reverse Multidrug Resistance in Bacteria [mdpi.com]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methyl-1,3-benzoxazole-2-thiol: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed procedures for the proper disposal of 4-Methyl-1,3-benzoxazole-2-thiol, a compound used in various research and development applications. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or eye contact.
Required Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1] |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust or aerosol formation, or if working in a poorly ventilated area.[2] |
All handling procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][2] An eyewash station and safety shower must be readily accessible.[1][3]
Waste Collection and Segregation
Proper segregation of chemical waste is a critical step in the disposal process. This compound should be treated as hazardous waste and collected separately from other waste streams.
Procedure for Waste Collection:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[4]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
Solid Waste: Collect any solid residues, contaminated lab supplies (e.g., weighing boats, contaminated gloves, bench paper), and place them in the designated solid hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Container Integrity: Ensure the exterior of the waste container remains clean and free of contamination.[4] Do not overfill the container; a maximum of 90% capacity is recommended to prevent spills and allow for expansion.[4]
Storage of Hazardous Waste
Proper storage of the collected hazardous waste pending disposal is crucial to maintain a safe laboratory environment.
Storage Guidelines:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area.[1][2]
-
The storage area should be away from heat, sparks, and open flames.[5]
-
Ensure the container is stored in a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep a log of the accumulated waste.
Disposal Protocol
The disposal of this compound must be conducted through an approved hazardous waste disposal service in accordance with all local, regional, and national regulations.[1][2] Discharging this chemical into drains or the environment must be strictly avoided.[1]
Step-by-Step Disposal Procedure:
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or the designated hazardous waste management provider to schedule a pickup for the hazardous waste.
-
Provide Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor. This will typically include the chemical name, quantity, and hazard information.
-
Prepare for Transport: Ensure the waste container is securely sealed and properly labeled for transport.
-
Handover to Authorized Personnel: Transfer the waste to the authorized hazardous waste personnel for final disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
